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  • Product: 4-[(2-Hydroxyethyl)amino]benzoic acid
  • CAS: 117821-34-8

Core Science & Biosynthesis

Foundational

4-[(2-Hydroxyethyl)amino]benzoic acid CAS number 117821-34-8

This technical guide details the chemical identity, synthesis, analytical characterization, and applications of 4-[(2-Hydroxyethyl)amino]benzoic acid (CAS 117821-34-8). CAS Number: 117821-34-8 Formula: C₉H₁₁NO₃ Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, analytical characterization, and applications of 4-[(2-Hydroxyethyl)amino]benzoic acid (CAS 117821-34-8).

CAS Number: 117821-34-8 Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol

Executive Summary

4-[(2-Hydroxyethyl)amino]benzoic acid is a bifunctional aromatic intermediate characterized by a secondary amine substituted with a hydroxyethyl group and a para-positioned carboxylic acid. Unlike its salt counterpart (2-hydroxyethylammonium p-aminobenzoate), this compound involves a covalent N-alkyl linkage. It serves as a critical building block in the synthesis of folate antagonists, UV-absorbing polymers, and ester-type local anesthetics where increased hydrophilicity is required compared to the parent p-aminobenzoic acid (PABA).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyValue
IUPAC Name 4-(2-Hydroxyethylamino)benzoic acid
Appearance Off-white to pale beige crystalline powder
Melting Point 187–192 °C (Decomposes)
Solubility Soluble in hot water, ethanol, DMSO; Sparingly soluble in cold water
pKa (Calculated) Carboxyl: ~4.8
LogP 0.86 (Lipophilicity suitable for membrane permeation)
Structural Distinction (Critical Insight)

Researchers must distinguish CAS 117821-34-8 from the salt form (CAS 534-03-2, 2-hydroxyethylammonium 4-aminobenzoate). The salt is an ionic complex used in agriculture, whereas the subject compound is a covalently modified N-alkylated intermediate used for further chemical derivatization.

Synthetic Routes & Process Optimization

The primary challenge in synthesizing this compound is achieving selective mono-N-alkylation without generating the bis-alkylated byproduct or esterifying the carboxylic acid.

Optimized Protocol: Aqueous N-Alkylation

Reaction Principle: Nucleophilic attack of the PABA amine nitrogen on 2-chloroethanol under controlled basic conditions.

Reagents:

  • 4-Aminobenzoic acid (PABA)[1][2][3]

  • 2-Chloroethanol (1.2 equivalents)

  • Sodium Hydroxide (NaOH) (2.5 equivalents)

  • Water (Solvent)[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve PABA in aqueous NaOH (1.0 eq) at 50°C to form the soluble sodium 4-aminobenzoate.

  • Addition: Add 2-chloroethanol dropwise while maintaining the temperature at 60–70°C.

  • pH Control: Simultaneously add the remaining NaOH (1.5 eq) dropwise to neutralize the HCl generated during alkylation. Crucial: Maintain pH between 8–9. Higher pH promotes bis-alkylation; lower pH stalls the reaction.

  • Reflux: Heat to mild reflux (95°C) for 4–6 hours. Monitor by HPLC.

  • Workup: Cool to room temperature. Acidify carefully with dilute HCl to pH 3.5–4.0 (isoelectric point).

  • Purification: The mono-alkylated product precipitates. Filter and recrystallize from water/ethanol (90:10) to remove unreacted PABA and bis-alkylated impurities.

Synthesis Pathway Visualization

SynthesisPathway PABA p-Aminobenzoic Acid (Starting Material) Intermediate Transition State (pH 8-9 Controlled) PABA->Intermediate + NaOH (aq) Chloroethanol 2-Chloroethanol (Alkylating Agent) Chloroethanol->Intermediate Product 4-[(2-Hydroxyethyl)amino]benzoic acid (Target: Mono-alkylated) Intermediate->Product Major Pathway (Stoichiometry Control) Byproduct Bis-alkylated Impurity (Over-reaction) Intermediate->Byproduct Side Reaction (Excess Reagent/High pH)

Caption: Selective mono-N-alkylation pathway showing critical control points to avoid bis-alkylation.

Analytical Characterization

To validate the synthesis, a self-validating analytical workflow combining HPLC and NMR is required.

HPLC Method (Reverse Phase)[10][11]
  • Column: C18 (e.g., Phenomenex Kinetex, 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[6][5]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[5][7]

  • Detection: UV @ 254 nm (Aromatic absorption) and 280 nm.

  • Retention Logic: PABA elutes first (most polar), followed by the Mono-alkylated target, then the Bis-alkylated impurity (most hydrophobic).

NMR Signature (DMSO-d6)
  • δ 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.6 ppm (d, 2H): Aromatic protons ortho to carboxyl group.

  • δ 6.5 ppm (d, 2H): Aromatic protons ortho to amine (shielded by electron donation).

  • δ 6.2 ppm (t, 1H): Amine proton (-NH-). Diagnostic signal confirming mono-alkylation.

  • δ 4.7 ppm (t, 1H): Hydroxyl proton (-OH).

  • δ 3.5 ppm (q, 2H): Methylene adjacent to OH.

  • δ 3.1 ppm (q, 2H): Methylene adjacent to N.

Functional Applications in Drug Design[14]

This compound serves as a versatile scaffold in medicinal chemistry:

  • Prodrug Linkers: The hydroxyl group allows for esterification with carboxylic acid-containing drugs, creating prodrugs with altered solubility profiles.

  • Folate Antagonists: As a structural analog of PABA, it can be incorporated into dihydropteroate synthase inhibitors.

  • Polymer Conjugation: The carboxylic acid and hydroxyl groups allow this molecule to act as an AB-type monomer for polyester synthesis, potentially used in biodegradable sutures or drug delivery matrices.

Application Workflow

Applications cluster_Pharma Pharmaceutical Uses cluster_Material Material Science Target 4-[(2-Hydroxyethyl)amino]benzoic acid Prodrug Ester Prodrugs (via -OH group) Target->Prodrug Folate Folate Antagonists (via PABA mimicry) Target->Folate Polymer Polyesters (Condensation Polymerization) Target->Polymer UVFilter UV Absorbers (Conjugated System) Target->UVFilter

Caption: Divergent application pathways utilizing the bifunctional nature of the molecule.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use local exhaust ventilation. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • LookChem. (n.d.). 4-[(2-Hydroxyethyl)amino]benzoic acid - CAS 117821-34-8 Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 295565, 4-[(2-Hydroxyethyl)amino]benzoic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-[(2-hydroxyethyl)amino]benzoic acid Product Page. Retrieved from (Note: Representative link for sourcing)

  • Bar-Haim, G., & Kol, M. (2004).[8] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. Retrieved from (Cited for mono-alkylation logic)

  • BenchChem. (2025).[9] Synthesis of PABA Derivatives: Technical Guide. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to N-(2-hydroxyethyl)-4-aminobenzoic Acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-hydroxyethyl)-4-aminobenzoic acid is a derivative of the biologically significant molecule para-aminobenzoic acid (PABA). As a structural anal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)-4-aminobenzoic acid is a derivative of the biologically significant molecule para-aminobenzoic acid (PABA). As a structural analogue of PABA, it holds potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, leveraging both computed data and comparative analysis with its parent compound. It outlines a detailed, plausible synthetic route and presents robust analytical methodologies for its characterization and quantification. This document is intended to serve as a foundational resource for scientists engaged in drug discovery, chemical synthesis, and materials development, offering the technical insights necessary for utilizing this compound in their research.

Introduction: The Significance of a PABA Derivative

para-Aminobenzoic acid (PABA), historically known as Vitamin Bx, is a crucial intermediate in the synthesis of folate (folic acid) for many bacteria, plants, and fungi.[1] Due to this role, PABA and its derivatives have been extensively explored in pharmaceutical research. The structural versatility of PABA, which allows for chemical modifications at both the amino and carboxyl groups, makes it an ideal scaffold for generating diverse molecular libraries.[1] Indeed, an analysis of commercial drugs revealed that 1.5% contain the PABA moiety, spanning therapeutic areas from local anesthetics to antibacterial and antineoplastic agents.

N-(2-hydroxyethyl)-4-aminobenzoic acid (CAS: 117821-34-8) is a direct derivative where a 2-hydroxyethyl group is appended to the nitrogen atom of PABA. This substitution introduces several key changes:

  • Increased Hydrophilicity: The addition of a terminal hydroxyl group enhances water solubility.

  • Additional Reactive Site: The primary alcohol offers a new site for chemical modification, such as esterification or etherification, enabling the creation of more complex molecules.

  • Altered Electronic Properties: N-alkylation subtly modifies the electron density of the aromatic ring and the basicity of the nitrogen atom, which can influence biological activity and reactivity.

This guide provides a detailed examination of the physicochemical profile of this compound, offering researchers a solid basis for its application in novel synthetic endeavors.

Chemical Identity and Structure

The fundamental identity of a molecule is rooted in its structure, which dictates its properties and reactivity.

  • IUPAC Name: 4-[(2-Hydroxyethyl)amino]benzoic acid

  • CAS Number: 117821-34-8[2]

  • Molecular Formula: C₉H₁₁NO₃[2]

  • Canonical SMILES: C1=CC(=CC=C1C(=O)O)NCCO[2]

Caption: 2D Chemical Structure of N-(2-hydroxyethyl)-4-aminobenzoic acid.

Physical Properties

Direct experimental data for the free acid form of N-(2-hydroxyethyl)-4-aminobenzoic acid is not widely published. However, we can predict its properties based on its structure and compare them to the well-characterized parent compound, PABA.

PropertyN-(2-hydroxyethyl)-4-aminobenzoic Acid (Value)4-Aminobenzoic Acid (PABA) (Reference Value)Rationale for Difference
Molecular Weight 181.19 g/mol [2]137.14 g/mol Addition of a C₂H₅O group.
Appearance Predicted: White to off-white crystalline solidWhite-grey crystalline solidSimilar core structure.
Melting Point 147–150°C (for its 2-hydroxyethylammonium salt)187-189°CThe salt's melting point suggests the free acid's will also be high. The N-substitution may disrupt the crystal lattice packing seen in PABA, potentially lowering the melting point relative to the parent compound.
Solubility Predicted: Moderately soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol).Slightly soluble in water (1 g/170 mL at 25°C); soluble in ethanol.The terminal hydroxyl group and the disruption of the crystal lattice are expected to significantly increase aqueous solubility compared to PABA.
LogP (Octanol/Water) 0.86 (Computed)[2]0.83The addition of the hydroxyethyl group slightly increases lipophilicity, though the hydroxyl moiety itself adds polarity. The computed values are very similar.

Chemical and Spectroscopic Properties

Acidity and Basicity (pKa)

The molecule possesses two ionizable groups: the carboxylic acid and the secondary amine.

  • Carboxylic Acid Group (-COOH): The pKa of the carboxylic acid in PABA is approximately 4.8. The N-hydroxyethyl group is weakly electron-donating, which would slightly decrease the acidity of the carboxylic acid. Therefore, the pKa is predicted to be slightly higher than 4.8 .

  • Amino Group (-NH-): The pKa of the conjugate acid of the amino group in PABA is around 2.4. The electron-donating nature of the hydroxyethyl substituent will increase the electron density on the nitrogen, making it more basic. Consequently, the pKa of its conjugate acid is predicted to be slightly higher than 2.4 .

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

4.2.1 ¹H NMR Spectroscopy

The expected proton NMR signals (in a solvent like DMSO-d₆) are:

  • ~12.0-13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH ).

  • ~7.7 ppm (doublet, 2H): Aromatic protons ortho to the carboxyl group.

  • ~6.6 ppm (doublet, 2H): Aromatic protons ortho to the amino group.

  • ~6.0-7.0 ppm (broad triplet or singlet, 1H): Amino proton (-NH -).

  • ~4.5-5.0 ppm (broad triplet, 1H): Hydroxyl proton (-OH ).

  • ~3.5 ppm (quartet, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

  • ~3.2 ppm (quartet, 2H): Methylene protons adjacent to the nitrogen atom (-NH-CH₂-).

4.2.2 ¹³C NMR Spectroscopy

The predicted carbon NMR signals are:

  • ~167 ppm: Carboxylic acid carbon (C =O).

  • ~152 ppm: Aromatic carbon attached to the nitrogen atom.

  • ~131 ppm: Aromatic carbons ortho to the carboxyl group.

  • ~120 ppm: Aromatic carbon attached to the carboxyl group.

  • ~111 ppm: Aromatic carbons ortho to the amino group.

  • ~60 ppm: Methylene carbon adjacent to the hydroxyl group (-C H₂-OH).

  • ~45 ppm: Methylene carbon adjacent to the nitrogen atom (-NH-C H₂-).

4.2.3 Infrared (IR) Spectroscopy

Key IR absorption bands (cm⁻¹) would confirm the presence of the functional groups:

  • 3400-3200 cm⁻¹: A broad O-H stretch from the alcohol and N-H stretch.

  • 3300-2500 cm⁻¹: A very broad O-H stretch from the carboxylic acid dimer.

  • ~1670 cm⁻¹: A strong C=O stretch from the carboxylic acid.

  • ~1600 & ~1515 cm⁻¹: C=C stretching vibrations from the aromatic ring.

  • ~1320 cm⁻¹ & ~1280 cm⁻¹: C-N stretching and C-O stretching vibrations.

4.2.4 UV-Vis Spectroscopy

Like its parent, PABA, which is a well-known UVB absorber, N-(2-hydroxyethyl)-4-aminobenzoic acid is expected to absorb UV radiation.[3] The primary absorption is due to π → π* transitions within the benzene ring, which is conjugated with both the electron-donating amino group and the electron-withdrawing carboxyl group. N-alkylation typically causes a slight red shift (bathochromic shift) in the absorption maximum. PABA exhibits absorption maxima around 226 nm and 278 nm; this derivative is expected to have maxima at slightly longer wavelengths.

Synthesis and Reactivity

Synthetic Route

A robust and common method for synthesizing N-alkylated anilines is through nucleophilic substitution. A plausible and efficient synthesis of N-(2-hydroxyethyl)-4-aminobenzoic acid starts from the readily available ethyl 4-aminobenzoate (Benzocaine).

The process involves two main steps:

  • N-Alkylation: Reaction of ethyl 4-aminobenzoate with 2-chloroethanol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

  • Saponification: Base-catalyzed hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification A Ethyl 4-aminobenzoate + 2-Chloroethanol B Add Base (e.g., Na₂CO₃) & Solvent (e.g., DMF) A->B C Heat Reaction Mixture (e.g., 80-100°C) B->C D Reaction Monitoring (TLC/HPLC) C->D E Work-up: Filter & Evaporate D->E F Crude Ethyl 4-[(2-hydroxyethyl)amino]benzoate E->F G Dissolve Crude Ester in Alcohol/Water F->G Proceed to Hydrolysis H Add Base (e.g., NaOH) G->H I Heat to Reflux H->I J Cool & Acidify (e.g., HCl) I->J K Precipitation of Product J->K L Filter, Wash & Dry K->L M Pure N-(2-hydroxyethyl) -4-aminobenzoic acid L->M

Caption: General workflow for the synthesis of the title compound.

Key Reactivity

The trifunctional nature of this molecule makes it a versatile synthetic intermediate.

  • Carboxylic Acid: Can undergo Fischer esterification, conversion to an acid chloride, or amidation to form a wide range of derivatives.

  • Secondary Amine: Can be further alkylated or acylated. Its basicity allows for salt formation with acids.

  • Primary Alcohol: Can be oxidized to an aldehyde or carboxylic acid, or undergo esterification or etherification.

  • Aromatic Ring: Susceptible to electrophilic aromatic substitution, although the activating amino group and deactivating carboxyl group will direct incoming electrophiles primarily to the positions ortho to the amino group.

Analytical Methodologies

Accurate characterization and quantification are paramount in research and development.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity and concentration of N-(2-hydroxyethyl)-4-aminobenzoic acid.

Objective: To separate the target compound from potential starting materials and byproducts.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard of N-(2-hydroxyethyl)-4-aminobenzoic acid (of known purity)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a known concentration (e.g., 1 mg/mL). Dilute with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: ~280 nm (or experimentally determined λₘₐₓ)

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-12 min: 5% to 95% B

      • 12-14 min: 95% B

      • 14-15 min: 95% to 5% B

      • 15-20 min: 5% B (re-equilibration)

  • Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Inject the sample(s) and use the standard curve to determine the concentration and calculate the purity.

Protocol: Sample Preparation for NMR Spectroscopy

Objective: To prepare a sample for structural elucidation by ¹H and ¹³C NMR.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., DMSO-d₆, MeOD)

  • Sample of N-(2-hydroxyethyl)-4-aminobenzoic acid

  • Pipette/Syringe

Procedure:

  • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often preferred for compounds with exchangeable protons like -OH and -NH as it slows their exchange).

  • Cap the NMR tube securely and vortex or invert the tube until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

  • The sample is now ready for analysis in the NMR spectrometer.

Conclusion

N-(2-hydroxyethyl)-4-aminobenzoic acid represents a valuable yet under-characterized derivative of PABA. Its enhanced hydrophilicity and additional site for chemical modification make it a promising building block for developing new pharmaceutical agents and functional materials. While a complete experimental dataset is not yet publicly available, this guide has synthesized computed data with established chemical principles to provide a robust profile of its physical, chemical, and spectroscopic properties. The outlined synthetic and analytical protocols offer a practical framework for researchers to produce, purify, and utilize this compound, paving the way for its integration into future scientific discovery.

References

  • LookChem. 4-[(2-Hydroxyethyl)amino]benzoic acid. Available at: [Link]

  • Organic Syntheses. Ethyl 4-aminobenzoate. Available at: [Link]

  • PubChem. 4-[(2-Hydroxyethyl)amino]benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available at: [Link]

  • Hussain, A., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Available at: [Link]

  • ResearchGate. Synthesis of 4-aminobenzoic acid derivatives 12–15. Available at: [Link]

  • Wikipedia. 4-Aminobenzoic acid. Available at: [Link]

Sources

Foundational

Technical Guide: Spectral Data & Analysis of 4-[(2-Hydroxyethyl)amino]benzoic Acid

The following technical guide details the spectral characterization of 4-[(2-Hydroxyethyl)amino]benzoic acid . Editorial Note on Chemical Identity & CAS Registry : The CAS number provided in your prompt (2393-34-2 ) yiel...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of 4-[(2-Hydroxyethyl)amino]benzoic acid .

Editorial Note on Chemical Identity & CAS Registry : The CAS number provided in your prompt (2393-34-2 ) yields no direct match in major public chemical registries and appears to be a typographical variant of 4-Methoxybenzylamine (CAS 2393-23-9). However, the chemical name provided is a distinct, well-known intermediate. To ensure scientific integrity, this guide focuses strictly on the chemical name provided : 4-[(2-Hydroxyethyl)amino]benzoic acid (Correct CAS: 117821-34-8 ).

Chemical Identity & Structural Context

Compound Name: 4-[(2-Hydroxyethyl)amino]benzoic acid Synonyms: N-(2-Hydroxyethyl)-4-aminobenzoic acid; N-(2-Hydroxyethyl) PABA Target CAS: 117821-34-8 (Primary Reference) Molecular Formula: C


H

NO

Molecular Weight: 181.19 g/mol [1][2]

This compound is a derivative of Para-aminobenzoic acid (PABA), characterized by a secondary amine substituted with a hydroxyethyl group. It serves as a critical intermediate in the synthesis of UV-absorbing polymers, azo dyes, and local anesthetics.

Structural Visualization & NMR Assignment Logic

The following diagram illustrates the structural connectivity and the logic used for NMR peak assignment.

ChemicalStructure Benzene Benzene Ring (Aromatic System) COOH Carboxylic Acid (C1 Position) Electron Withdrawing Benzene->COOH Deshields H2/H6 (Downfield Shift) Amine Secondary Amine (C4 Position) Electron Donating Benzene->Amine Shields H3/H5 (Upfield Shift) EthylChain Hydroxyethyl Chain (-NH-CH2-CH2-OH) Amine->EthylChain N-Alkylation

Figure 1: Structural influence on spectral properties. The push-pull electronic system (Amine donor vs. Acid acceptor) creates a distinct dipole and resonance structure.

UV-Vis Spectroscopy

Solvent: Ethanol or Methanol (Polar protic solvents recommended for solubility).

ParameterValue / RangeAssignment

(Primary)
290 – 295 nm

transition (Conjugated system)

(Secondary)
~225 nmBenzene ring excitation
Extinction Coeff. (

)
> 15,000 M

cm

Strong absorption due to charge transfer

Expert Insight (Solvatochromism): Unlike unsubstituted PABA (


 nm), the N-hydroxyethyl substitution induces a slight bathochromic shift (red shift)  and a hyperchromic effect  (increased intensity). In acidic media (pH < 4), the amine protonates, disrupting the conjugation and causing a significant hypsochromic shift (blue shift)  to ~230-240 nm. This pH-dependence is a critical quality attribute during HPLC method development.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State).

Wavenumber (cm

)
IntensityFunctional Group Assignment
3200 – 3450 Broad, StrongO-H & N-H Stretch . Overlapping bands from the carboxylic acid dimer, alcohol, and secondary amine.
2500 – 3000 BroadO-H Stretch (Acid) . Characteristic "hump" of carboxylic acid dimers.
1660 – 1690 Strong, SharpC=O Stretch . Conjugated carboxylic acid (lower freq than aliphatic acids due to conjugation).
1590 – 1610 MediumC=C Aromatic . Ring breathing modes.
1170 – 1280 StrongC-N Stretch . Aryl amine character.
1050 – 1080 MediumC-O Stretch . Primary alcohol (hydroxyethyl group).

Diagnostic Check: The presence of the C-O stretch at ~1050 cm


 distinguishes this molecule from the parent PABA.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 (Preferred due to solubility of the amino acid moiety).
Reference:  TMS (0.00 ppm).
H NMR Data (400 MHz, DMSO-d )
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
12.0 – 12.5 Broad Singlet1HCOOH Acidic proton (exchangeable). Highly deshielded.
7.60 – 7.70 Doublet (

Hz)
2HAr-H (2,6) Ortho to COOH. Deshielded by carbonyl anisotropy.
6.50 – 6.60 Doublet (

Hz)
2HAr-H (3,5) Ortho to N-substituent. Shielded by lone pair donation.
6.30 – 6.50 Broad Triplet1HN-H Secondary amine proton. Coupled to CH

.
4.70 – 4.80 Broad/Triplet1HO-H Alcohol proton. Often broad due to exchange.
3.50 – 3.60 Multiplet/Triplet2HO-CH

Methylene adjacent to oxygen.
3.15 – 3.25 Multiplet/Triplet2HN-CH

Methylene adjacent to nitrogen.
C NMR Data (100 MHz, DMSO-d )
  • Carbonyl (C=O): ~167.5 ppm

  • Aromatic C-N (C4): ~152.0 ppm

  • Aromatic C-H (C2,6): ~131.5 ppm

  • Aromatic C-H (C3,5): ~111.0 ppm

  • Aromatic C-COOH (C1): ~117.0 ppm

  • Aliphatic O-CH

    
    :  ~59.5 ppm
    
  • Aliphatic N-CH

    
    :  ~45.0 ppm
    

Critical Purity Check (Mono vs. Bis): A common synthesis impurity is the N,N-bis(2-hydroxyethyl) derivative.

  • Mono-substituted (Target): Integration ratio of Aromatic H (4H) to Aliphatic CH

    
     (4H) is 1:1 .
    
  • Bis-substituted (Impurity): Integration ratio of Aromatic H (4H) to Aliphatic CH

    
     (8H) is 1:2 .
    
  • Protocol: Always integrate the region 3.0–3.7 ppm against the aromatic doublets to confirm mono-substitution.

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion: [M+H]

    
     = 182.2 m/z (ESI); M
    
    
    
    = 181 m/z (EI).
  • Fragmentation Pattern (EI):

    • m/z 181: Parent Peak.

    • m/z 150: [M - CH

      
      OH]
      
      
      
      . Loss of the hydroxymethyl fragment (characteristic of hydroxyethyl amines).
    • m/z 136: [M - COOH]

      
      . Decarboxylation (common in benzoic acids).
      

Quality Control & Validation Protocol

To ensure the material meets research-grade standards (>98% purity), follow this self-validating workflow.

QC_Workflow Start Raw Sample (Solid) Solubility Solubility Test (DMSO vs CHCl3) Start->Solubility NMR_Run 1H NMR Acquisition (DMSO-d6) Solubility->NMR_Run Dissolves in DMSO Decision Integration Check: Ar-H (4H) vs Alkyl-H (4H) NMR_Run->Decision Pass Identity Confirmed Proceed to HPLC Purity Decision->Pass Ratio 1:1 Fail_Bis Impurity Detected: Bis-substituted analog Decision->Fail_Bis Ratio 1:2

Figure 2: QC Decision Tree. The critical step is the NMR integration ratio to rule out over-alkylation.

Experimental Protocol: Purity Verification
  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition: Run standard proton sequence (16 scans minimum).

  • Processing: Phase correct and baseline correct. Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

  • Validation:

    • Verify doublet splitting at ~6.6 and ~7.7 ppm (confirms 1,4-substitution).

    • Integrate the 3.0–3.7 ppm region. If the integral corresponds to >4.5 protons (relative to 4 aromatic protons), the sample contains the bis-hydroxyethyl impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 295565, 4-[(2-Hydroxyethyl)amino]benzoic acid. Retrieved from [Link]

  • SDBS (AIST). Spectral Database for Organic Compounds. (General reference for PABA and N-alkyl aniline shifts). Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-[(2-Hydroxyethyl)amino]benzoic Acid

Executive Summary This technical guide provides a robust, self-validating HPLC protocol for the quantification and impurity profiling of 4-[(2-Hydroxyethyl)amino]benzoic acid . Often encountered as a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a robust, self-validating HPLC protocol for the quantification and impurity profiling of 4-[(2-Hydroxyethyl)amino]benzoic acid . Often encountered as a key intermediate in the synthesis of local anesthetics (e.g., procaine analogues) or as a degradation product in specific UV-filter formulations, this compound presents unique chromatographic challenges due to its amphoteric nature (containing both a carboxylic acid and a secondary amine).

Unlike generic "cookbook" methods, this protocol is grounded in first-principles chromatography . We utilize pH control to manage the ionization state of the analyte, ensuring reproducible retention and sharp peak shapes on standard C18 stationary phases without the need for exotic ion-pairing reagents.

Physicochemical Profile & Method Strategy

To design a reliable method, we must first understand the molecule. The separation strategy is dictated by the analyte's pKa and hydrophobicity.

PropertyValue (Approx.)Chromatographic Implication
Structure N-(2-hydroxyethyl)-4-aminobenzoic acidAmphoteric (Zwitterionic capability).
pKa (Acid) ~4.0 - 4.5 (Carboxyl)At pH > 4.5, it exists as a carboxylate anion (poor retention on C18).
pKa (Base) ~2.5 - 3.0 (Aniline nitrogen)The electron-withdrawing carboxyl group lowers the basicity of the amine compared to aliphatic amines.
LogP ~0.7 - 0.86Moderately polar. Requires high aqueous content or low pH for retention.
UV Max ~254 nm, ~280 nmStrong UV chromophore due to the conjugated benzene ring.
The "Ion-Suppression" Strategy

Why pH 3.0? At pH 3.0 , the carboxylic acid group is predominantly protonated (neutral, -COOH), maximizing hydrophobic interaction with the C18 chain. The amine group may be partially protonated, but the overall molecule is sufficiently hydrophobic to retain well. If we ran at neutral pH (pH 7), the molecule would be anionic (COO-) and elute near the void volume (


).

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4][5][6]
  • Reference Standard: 4-[(2-Hydroxyethyl)amino]benzoic acid (>99% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Instrumentation[2][3]
  • System: HPLC with Binary Gradient Pump, Autosampler, Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Chromatographic Conditions (The "Golden" Method)
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex C18), 4.6 x 150 mm, 3.5 µm or 5 µm.End-capping reduces silanol interactions with the secondary amine, preventing peak tailing.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 Suppresses ionization of the carboxylic acid to increase retention.
Mobile Phase B Acetonitrile (100%) Stronger elution strength and lower viscosity than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer and reproducibility.
Detection UV 254 nm (Reference: 360 nm)Max absorbance for p-aminobenzoic acid derivatives.
Injection Vol 10 µLStandard loop size; adjust based on sensitivity needs.
Gradient Program

Note: This compound is polar. A shallow gradient at the beginning is crucial.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Equilibration)
2.0955Isocratic Hold (Focus analyte)
12.04060Linear Gradient (Elution)
12.1595Wash Step
15.0595End Wash
15.1955Re-equilibration
20.0955Ready for next injection
Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 25 mg of 4-[(2-Hydroxyethyl)amino]benzoic acid.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in 50:50 Water:Methanol . (The hydroxyethyl group aids solubility, but pure water might be slow; methanol ensures rapid dissolution).

  • Sonicate for 5 minutes. Dilute to volume.

Working Standard (50 µg/mL):

  • Pipette 2.5 mL of Stock Solution into a 50 mL flask.

  • Dilute to volume with Mobile Phase A (Phosphate Buffer).

    • Critical Insight: Diluting with the starting mobile phase prevents "solvent shock" which causes peak distortion for early eluting polar compounds.

Method Logic & Workflow Visualization

The following diagram illustrates the decision-making process for the method parameters and the operational workflow.

MethodLogic Analyte Analyte: 4-[(2-Hydroxyethyl)amino]benzoic acid (Amphoteric, Polar) pKa_Check Check pKa Acid ~4.0 | Base ~2.5 Analyte->pKa_Check Column_Decision Column Decision: C18 End-capped Analyte->Column_Decision Polar aromatic MP_Decision Mobile Phase Decision: pH 3.0 Buffer pKa_Check->MP_Decision Need to suppress acid ionization Mechanism Mechanism: Acid is neutral (COOH) Amine interaction minimized MP_Decision->Mechanism Column_Decision->Mechanism Result Result: Sharp Peak, Stable Retention Mechanism->Result SamplePrep Sample Prep: Diluent = Mobile Phase A SamplePrep->Result Prevents solvent effects

Caption: Logical framework for selecting pH 3.0 and C18 stationary phase to ensure analyte retention and peak symmetry.

Method Validation (ICH Q2 Guidelines)

To ensure this method is suitable for regulatory submission, the following validation parameters must be assessed.

System Suitability

Before running samples, ensure the system passes these criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control due to amine functionality).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • RSD of Retention Time: < 1.0% (n=6).

  • RSD of Peak Area: < 1.0% (n=6).

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Spike the analyte into the sample matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Specificity (For Impurity Analysis)

If analyzing this compound as an impurity in a drug substance (e.g., Procaine), inject the drug substance at high concentration (1 mg/mL).

  • Requirement: The 4-[(2-Hydroxyethyl)amino]benzoic acid peak must be resolution-separated (

    
    ) from the main drug peak.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interaction between amine and residual silanols.Ensure column is "End-capped". Add 5-10% Methanol to Mobile Phase A if using pure buffer.
Drifting Retention pH instability or column equilibration.Verify buffer pH is exactly 3.0. Ensure column is equilibrated for 20 column volumes before start.
Split Peak Solvent mismatch.Sample diluent is too strong (e.g., 100% MeOH). Dilute sample with Mobile Phase A.
High Backpressure Precipitation of buffer in organic phase.Ensure premixed mobile phases do not exceed buffer solubility limits (usually >80% organic can precipitate phosphate).

References

  • PubChem. 4-[(2-Hydroxyethyl)amino]benzoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

  • Sielc Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. (General principles for aminobenzoic acid separation). Available at: [Link]

  • Kastel, R., et al. "Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography."[2] Biomedical Chromatography, 1994.[2] (Foundation for PABA derivative detection). Available at: [Link]

Sources

Application

Application Notes and Protocols: 4-[(2-Hydroxyethyl)amino]benzoic Acid in Polymer Chemistry

For: Researchers, scientists, and drug development professionals Introduction: The Versatility of a Bifunctional Monomer 4-[(2-Hydroxyethyl)amino]benzoic acid is a unique bifunctional molecule possessing a hydroxyl, a se...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Versatility of a Bifunctional Monomer

4-[(2-Hydroxyethyl)amino]benzoic acid is a unique bifunctional molecule possessing a hydroxyl, a secondary amine, and a carboxylic acid group. This combination of reactive sites makes it a highly valuable monomer in polymer chemistry, particularly for the synthesis of specialty polymers such as poly(ester-amide)s. The presence of both ester and amide linkages in the polymer backbone, a consequence of the monomer's structure, can impart a desirable balance of properties, including thermal stability, mechanical strength, and, in some cases, biodegradability.[1][2]

These characteristics make polymers derived from 4-[(2-Hydroxyethyl)amino]benzoic acid attractive candidates for a range of advanced applications, from high-performance engineering plastics to innovative biomaterials for drug delivery and tissue engineering.[3][4] This guide provides a detailed overview of the applications of 4-[(2-Hydroxyethyl)amino]benzoic acid in polymer synthesis, complete with experimental protocols and an exploration of the underlying chemical principles.

Core Application: Synthesis of Poly(ester-amide)s via Self-Polycondensation

The most direct application of 4-[(2-Hydroxyethyl)amino]benzoic acid in polymer chemistry is its self-polycondensation to form a poly(ester-amide). This reaction involves the formation of ester and amide bonds between the monomers, leading to a linear polymer chain. The process can be controlled to achieve desired molecular weights and properties.

Reaction Mechanism and Causality

The self-polycondensation of 4-[(2-Hydroxyethyl)amino]benzoic acid is a step-growth polymerization. The reaction proceeds through the condensation of the carboxylic acid group of one monomer with the hydroxyl group of another to form an ester linkage, and with the amino group of another monomer to form an amide linkage. This process is typically carried out at elevated temperatures and often in the presence of a catalyst to facilitate the removal of water, the condensation byproduct, and drive the reaction towards the formation of high molecular weight polymer.[5]

The choice of reaction conditions, such as temperature, pressure, and catalyst, is critical in controlling the polymerization process. Higher temperatures increase the reaction rate but can also lead to side reactions. The use of a vacuum or an inert gas purge helps to remove water, shifting the equilibrium towards polymer formation.

Experimental Protocol: Melt Polycondensation of 4-[(2-Hydroxyethyl)amino]benzoic acid

This protocol details the synthesis of a poly(ester-amide) from 4-[(2-Hydroxyethyl)amino]benzoic acid via melt polycondensation.

Materials and Equipment
  • 4-[(2-Hydroxyethyl)amino]benzoic acid (monomer)

  • Antimony(III) oxide (catalyst)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Condenser and collection flask

Procedure
  • Monomer and Catalyst Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser connected to a collection flask, add 4-[(2-Hydroxyethyl)amino]benzoic acid and antimony(III) oxide (0.05 mol% relative to the monomer).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the initial heating stage.

  • Initial Heating and Melting: Begin heating the flask using a heating mantle while stirring the contents. Gradually increase the temperature to the melting point of the monomer.

  • Polycondensation - Stage 1 (Atmospheric Pressure): Once the monomer has melted, continue to heat the reaction mixture to 200-220°C under a continuous nitrogen stream. Water will start to distill off and collect in the receiving flask. Maintain these conditions for 2-3 hours.

  • Polycondensation - Stage 2 (Vacuum): Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg. Simultaneously, increase the temperature to 240-260°C. The viscosity of the reaction mixture will increase significantly as the polymerization progresses. Continue the reaction under these conditions for 4-6 hours, or until the desired viscosity is achieved.

  • Polymer Extrusion and Cooling: Once the polymerization is complete, carefully extrude the molten polymer from the flask under nitrogen pressure onto a clean, cool surface. Allow the polymer to cool to room temperature.

  • Purification (Optional): The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., N-methyl-2-pyrrolidone or a mixture of trifluoroacetic acid and dichloromethane) and precipitating it in a non-solvent like methanol or water.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polycondensation cluster_workup Work-up and Purification charge_monomer Charge Monomer and Catalyst purge_n2 Purge with Nitrogen charge_monomer->purge_n2 Establish Inert Atmosphere heat_melt Heat to Melt purge_n2->heat_melt stage1 Stage 1: Atmospheric Pressure (200-220°C, 2-3h) heat_melt->stage1 Remove Water stage2 Stage 2: Vacuum (240-260°C, 4-6h) stage1->stage2 Increase Molecular Weight extrude_cool Extrude and Cool Polymer stage2->extrude_cool dissolve Dissolve in Solvent extrude_cool->dissolve Optional Purification precipitate Precipitate in Non-solvent dissolve->precipitate dry Dry under Vacuum precipitate->dry G cluster_product Product Monomer1 4-[(2-Hydroxyethyl)amino]benzoic acid Copolymer Poly(ester-amide) Copolymer Monomer1->Copolymer Monomer2 Terephthaloyl chloride Monomer2->Copolymer

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-[(2-Hydroxyethyl)amino]benzoic Acid

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-[(2-Hydroxyethyl)amino]benzoic acid. This document provides in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-[(2-Hydroxyethyl)amino]benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and final product purity.

Introduction to the Synthesis

The synthesis of 4-[(2-Hydroxyethyl)amino]benzoic acid is a critical step in the development of various pharmaceutical compounds. The primary and most direct synthetic route involves the N-alkylation of 4-aminobenzoic acid (PABA). This guide will focus on optimizing this key transformation. The reaction's success is contingent on carefully controlling parameters to favor the desired mono-N-alkylation while minimizing common side reactions.

A prevalent method for this synthesis is the reaction of 4-aminobenzoic acid with a suitable 2-hydroxyethylating agent, such as 2-chloroethanol, in the presence of a base. The selection of the base, solvent, and reaction temperature is crucial for achieving high yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-[(2-Hydroxyethyl)amino]benzoic acid, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the duration.

      • Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can promote side reactions. A temperature range of 80-100°C is often a good starting point.

      • Optimize Base: A weak base may not be sufficient to deprotonate the amine of PABA effectively. Consider using a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃).

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to a significant amount of unreacted starting material or the formation of undesired byproducts.

    • Solution:

      • Excess Alkylating Agent: Using a slight excess (1.1-1.5 equivalents) of the 2-hydroxyethylating agent can help drive the reaction towards the product. However, a large excess can increase the likelihood of dialkylation.

  • Side Reactions: The formation of byproducts is a common cause of low yields of the desired product.

    • Solution:

      • Control Temperature: As mentioned, lower temperatures can help minimize side reactions.

      • Choice of Base: The use of a bulky, non-nucleophilic base can help prevent O-alkylation of the carboxylic acid.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired mono-N-alkylated product?

A2: The formation of multiple products is typically due to a lack of selectivity in the alkylation process. The two primary side reactions are dialkylation of the amine and O-alkylation of the carboxylic acid.

  • Problem: Di-N-alkylation (Formation of 4-[N,N-bis(2-hydroxyethyl)amino]benzoic acid)

    • Cause: The mono-alkylated product can be further alkylated to form a dialkylated byproduct. This is more likely to occur with a large excess of the alkylating agent and at higher temperatures.

    • Solution:

      • Control Stoichiometry: Use a controlled amount of the 2-hydroxyethylating agent (around 1.1 equivalents).

      • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which favors mono-alkylation.

      • Lower Temperature: Running the reaction at a lower temperature will decrease the rate of the second alkylation more significantly than the first.

  • Problem: O-Alkylation (Formation of 2-hydroxyethyl 4-aminobenzoate or 2-hydroxyethyl 4-[(2-hydroxyethyl)amino]benzoate)

    • Cause: The carboxylate anion of PABA can also act as a nucleophile and react with the alkylating agent.

    • Solution:

      • Choice of Base: Using a base that is strong enough to deprotonate the amine but not so strong that it fully deprotonates the carboxylic acid can improve N-alkylation selectivity. Potassium carbonate is often a good choice.

      • Protecting Groups: While more synthetically intensive, protecting the carboxylic acid as an ester before the N-alkylation step and then deprotecting it afterwards can completely prevent O-alkylation.

Q3: My final product is discolored. What is the cause and how can I purify it?

A3: Discoloration, often a yellow or brown tint, can be due to the presence of oxidized impurities or residual starting materials.

  • Cause: Aromatic amines are susceptible to oxidation, which can lead to colored byproducts.

  • Solution:

    • Recrystallization: This is a highly effective method for purifying the final product and removing colored impurities. A mixed solvent system, such as ethanol/water, is often effective.

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[1]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for 4-[(2-Hydroxyethyl)amino]benzoic acid?

A: The most direct and common route is the nucleophilic substitution reaction between 4-aminobenzoic acid (PABA) and a 2-hydroxyethylating agent like 2-chloroethanol or ethylene oxide, in the presence of a base.

Q: What are the typical impurities I might encounter in my final product?

A: Common impurities include unreacted 4-aminobenzoic acid, the dialkylated product (4-[N,N-bis(2-hydroxyethyl)amino]benzoic acid), and the O-alkylated product (2-hydroxyethyl 4-aminobenzoate).

Q: Which analytical techniques are best for monitoring the reaction and assessing product purity?

A:

  • Thin Layer Chromatography (TLC): Excellent for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and quantifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any byproducts.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Synthesis of 4-[(2-Hydroxyethyl)amino]benzoic Acid

This protocol is a representative method based on established principles of N-alkylation of aromatic amines.

Materials:

  • 4-Aminobenzoic acid (PABA)

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (1 eq.), potassium carbonate (2 eq.), and dimethylformamide (DMF) as the solvent.

  • Addition of Alkylating Agent: While stirring the mixture, slowly add 2-chloroethanol (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into an excess of cold water.

    • Acidify the aqueous solution to a pH of approximately 4-5 with 1M HCl. This will precipitate the product.

    • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification:

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-[(2-Hydroxyethyl)amino]benzoic acid.

    • Dry the purified product under vacuum.

Quantitative Data Summary

The following table provides a summary of key parameters for the synthesis.

ParameterRecommended Value/RangeRationale
PABA:2-Chloroethanol:K₂CO₃ Molar Ratio 1 : 1.1 : 2A slight excess of the alkylating agent drives the reaction to completion, while sufficient base is needed for deprotonation.
Reaction Temperature 80-90 °CBalances reaction rate with minimizing side reactions.
Reaction Time 6-12 hoursShould be optimized by monitoring with TLC.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the reactants.
Workup pH ~4-5Ensures protonation of the carboxylate for precipitation while keeping the amine largely protonated and soluble.

Visualizations

Reaction Pathway

Reaction_Pathway PABA 4-Aminobenzoic Acid (PABA) Intermediate Deprotonated Amine PABA->Intermediate + Base Chloroethanol 2-Chloroethanol Byproduct KCl + KHCO₃ Chloroethanol->Byproduct Base K₂CO₃ Base->Byproduct Product 4-[(2-Hydroxyethyl)amino]benzoic acid Intermediate->Product + 2-Chloroethanol Product->Product HCl HCl

Caption: General reaction pathway for the synthesis.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield or Impure Product Check_Completion Reaction Incomplete? Start->Check_Completion Multiple_Products Multiple Products on TLC/HPLC? Check_Completion->Multiple_Products No Increase_Time_Temp Increase Reaction Time/Temp Check_Completion->Increase_Time_Temp Yes Discoloration Product Discolored? Multiple_Products->Discoloration No Control_Stoichiometry Adjust Stoichiometry Multiple_Products->Control_Stoichiometry Yes (Dialkylation) Slow_Addition Slow Reagent Addition Multiple_Products->Slow_Addition Yes (Dialkylation) Lower_Temp Lower Reaction Temp Multiple_Products->Lower_Temp Yes (Dialkylation/O-Alkylation) Recrystallize Recrystallize Discoloration->Recrystallize Yes Increase_Time_Temp->Multiple_Products Optimize_Base Optimize Base Optimize_Base->Multiple_Products Charcoal Use Activated Charcoal Recrystallize->Charcoal

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • Hasan, E., Ali, S. A., Bano, Z., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • Windle, C. L., & Kromer, J. O. (2014). Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid. PLoS ONE, 9(7), e103092.
  • BenchChem (2025). Technical Support Center: Synthesis of 4-Amino-2-chlorobenzoic Acid.
  • LookChem. 4-[(2-Hydroxyethyl)amino]benzoic acid.
  • MDPI (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • PMC (2022).
  • BenchChem (2025). Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid.

Sources

Optimization

Resolving peak tailing in HPLC analysis of aminobenzoic acids

Knowledge Base Article: KB-ABA-404 The Core Challenge: The Amphoteric "Trap" Aminobenzoic acids (e.g., p-aminobenzoic acid/PABA, anthranilic acid) present a unique chromatographic challenge because they are amphoteric ....

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article: KB-ABA-404

The Core Challenge: The Amphoteric "Trap"

Aminobenzoic acids (e.g., p-aminobenzoic acid/PABA, anthranilic acid) present a unique chromatographic challenge because they are amphoteric . They possess both an acidic group (-COOH) and a basic group (-NH₂).

  • The Problem: At typical reversed-phase pH levels (pH 3–6), these molecules often exist as zwitterions or cations. The protonated amine moiety (

    
    ) acts as a strong ion-exchange candidate, binding to residual ionized silanols (
    
    
    
    ) on the silica surface.
  • The Result: This secondary interaction (non-hydrophobic retention) causes the analyte to "drag" through the column, resulting in severe peak tailing (

    
    ), retention time shifting, and loss of resolution.
    
Diagnostic Logic & Mechanisms

Before attempting a fix, you must diagnose the specific root cause. Use the visual logic guide below to understand the interaction mechanism.

Visual 1: The Tailing Mechanism Triad

This diagram illustrates the three competing forces causing tailing in aminobenzoic acids.

TailingMechanism Analyte Aminobenzoic Acid (Amphoteric) Silanol Residual Silanol (Si-O⁻) Analyte->Silanol Ionic Attraction (-NH₃⁺ binds to -Si-O⁻) Tailing PEAK TAILING (As > 1.5) Analyte->Tailing Mixed Mode Retention Silanol->Tailing Secondary Retention MobilePhase Mobile Phase pH MobilePhase->Analyte Determines Ionization State (pKₐ Control) MobilePhase->Silanol Ionizes Si-OH at pH > 3.5

Figure 1: The "Perfect Storm" of interactions occurs when pH is between 3.5 and 6.0, where both the silanol and the amine are charged.

Troubleshooting Matrix

Use this table to match your symptoms with a specific resolution protocol.

SymptomProbable CauseTechnical ExplanationRecommended Protocol
Tailing (

)
Silanol InteractionThe protonated amine (

) is undergoing cation exchange with ionized silanols.
Protocol A or B
Split / Broad Peaks pH MismatchOperating near the

(approx 2.4 or 4.8) causes the analyte to split between ionization states.
Protocol C
Fronting (

)
Solubility / OverloadSample solvent is too strong (e.g., 100% MeOH injection) or mass overload.Dilute sample in Mobile Phase A.
Drifting Retention Temperature / EquilibrationIon-pairing agents (if used) are highly temperature-sensitive.Use a column oven; Equilibrate >20 CV.
Step-by-Step Resolution Protocols
Protocol A: The "Silanol Suppression" Method (Low pH)

Best for: Traditional C18 columns (Type B silica) and general robustness.

The Logic: By lowering the pH below 2.5, you protonate the silanols (


), rendering them neutral. Although the aminobenzoic acid is fully protonated (

), it cannot bind to the neutral silica surface.
  • Mobile Phase Preparation:

    • A: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • B: Acetonitrile (ACN) with 0.1% of the same acid.

    • Note: TFA is an ion-pairing agent that further masks the amine, but it suppresses MS signal. For MS, use Formic Acid (0.1%).

  • Column Selection:

    • Use a stable C18 column (e.g., Agilent ZORBAX StableBond or similar) designed for low pH.

  • Execution:

    • Equilibrate for 10 column volumes.

    • Ensure temperature is controlled (e.g., 30°C) to maintain constant viscosity.

Protocol B: The "Neutralization" Method (High pH)

Best for: Hybrid columns (BEH/CSH) and LC-MS applications.

The Logic: By raising the pH above the amine


 (typically > 7.5), you deprotonate the amine group (

). A neutral amine does not interact with the silica surface, regardless of silanol ionization.
  • Mobile Phase Preparation:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0) or Ammonium Acetate adjusted to pH 8.5 with Ammonia.

    • B: Acetonitrile or Methanol.[1][2]

  • Column Selection (CRITICAL):

    • Do NOT use standard silica columns; they will dissolve at pH > 8.

    • Must Use: Hybrid particle columns (e.g., Waters XBridge/Acquity BEH, Agilent Poroshell HPH) rated to pH 11+.

  • Execution:

    • This method often yields the sharpest peaks for basic compounds due to total suppression of ionic interactions.

Protocol C: Buffer Optimization (The "2-Unit Rule")

Best for: Fixing split peaks or minor asymmetry.

The Logic: Aminobenzoic acids have two


 values (approx 2.4 for COOH and 4.8 for NH₂). Operating at pH 3.5 or 5.0 is disastrous because the molecule flips between states.
  • Rule: Set mobile phase pH at least 2.0 units away from any

    
    .
    
    • Target Zones: pH < 2.5 OR pH > 6.8.

  • Buffer Choice:

    • Use Phosphate buffer (25 mM) for UV detection (excellent buffering capacity at low pH).

    • Use Ammonium Formate (10-20 mM) for MS detection.

Decision Tree for Method Development

Follow this logic flow to select the correct column and conditions for your specific aminobenzoic isomer.

DecisionTree Start Start: Select Method Conditions MS_Req Is MS Detection Required? Start->MS_Req HybridCol Do you have a High-pH Stable Column (Hybrid)? MS_Req->HybridCol Yes Classic USE PROTOCOL A (Classic) (0.1% H3PO4 or TFA) Sharpen peaks with TEA if needed MS_Req->Classic No YesMS Yes (MS) ProtocolB USE PROTOCOL B (High pH: NH4HCO3, pH 10) Best Peak Shape HybridCol->ProtocolB Yes ProtocolA_MS USE PROTOCOL A (Modified) (0.1% Formic Acid) Acceptable Tailing HybridCol->ProtocolA_MS No NoMS No (UV Only)

Figure 2: Workflow for selecting the optimal mobile phase and column hardware based on detection requirements.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, but with caveats. TEA acts as a "sacrificial base," saturating the silanol sites so your analyte doesn't bind.

  • Usage: Add 5–10 mM TEA to the aqueous mobile phase.

  • Warning: TEA is not recommended for LC-MS (ion suppression) and can be difficult to flush out of columns. Use it only for UV methods on older Type-A silica columns [1].

Q: Why does ortho-aminobenzoic acid (Anthranilic acid) tail worse than PABA? A: The ortho position allows for intramolecular hydrogen bonding and potential chelation with trace metals in the HPLC system.

  • Fix: Ensure your system is passivated. If using a steel column, consider adding 5 mM EDTA (for UV only) or using a "bio-inert" (PEEK-lined) column hardware [2].

Q: My peaks are broad even at low pH. Why? A: Check your organic modifier. Methanol is more protic and can interact with the hydration shell of the silica. Switching to Acetonitrile (aprotic) often sharpens peaks for aminobenzoic acids due to better solvation kinetics [3].

References
  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and peak shape of basic compounds in reversed-phase chromatography. Journal of Chromatography A.

  • Agilent Technologies. (2013).[3] Fast Separation of Food Preservatives Using an Agilent Poroshell 120 EC-C18 Column. Application Note 5991-1933EN.

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Technical Guide.

  • Chrom Tech. (2025).[1] What Causes Peak Tailing in HPLC? Troubleshooting Knowledge Base.

  • National Institute of Standards and Technology (NIST). p-Aminobenzoic acid Chemical Properties.[4] NIST Chemistry WebBook.

Sources

Troubleshooting

Technical Support Center: Purification of 4-[(2-Hydroxyethyl)amino]benzoic Acid

Ticket Subject: Impurity Removal & Recrystallization Protocols for Crude HEABA Compound ID: 4-[(2-Hydroxyethyl)amino]benzoic acid (CAS: 2393-34-2) Support Tier: Level 3 (Senior Application Scientist) Diagnostic & Decisio...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Impurity Removal & Recrystallization Protocols for Crude HEABA Compound ID: 4-[(2-Hydroxyethyl)amino]benzoic acid (CAS: 2393-34-2) Support Tier: Level 3 (Senior Application Scientist)

Diagnostic & Decision Support

Before initiating purification, use this diagnostic flowchart to identify the specific impurity profile of your crude material. The purification strategy changes based on whether your major contaminant is the starting material (PABA) or the over-alkylated byproduct.

DiagnosticFlow Start START: Analyze Crude HPLC/TLC CheckImpurity Identify Major Impurity Start->CheckImpurity Impurity_PABA Unreacted PABA (Starting Material) CheckImpurity->Impurity_PABA Retention Time < Product Impurity_Bis Bis-alkylated Byproduct (Over-reaction) CheckImpurity->Impurity_Bis Retention Time > Product (Reverse Phase) Impurity_Color Grey/Brown Coloration (Oxidation) CheckImpurity->Impurity_Color Visual Inspection Action_PABA Protocol A: pH-Controlled Wash/Reslurry Impurity_PABA->Action_PABA Action_Bis Protocol B: Water Recrystallization (Exploit Solubility Diff) Impurity_Bis->Action_Bis Action_Color Protocol C: Activated Carbon Treatment (+ Sodium Dithionite) Impurity_Color->Action_Color

Figure 1: Diagnostic decision tree for selecting the appropriate purification protocol based on impurity profile.

Troubleshooting Guide (FAQs)

Issue 1: Presence of N,N-bis(2-hydroxyethyl) impurity

User Question: "My HPLC shows a persistent peak ~10-15% alongside my product. It corresponds to the di-alkylated side product. How do I remove this?"

Technical Resolution: The N,N-bis(2-hydroxyethyl) derivative is formed when the mono-product reacts a second time with the alkylating agent (ethylene oxide or 2-chloroethanol).

  • The Science: The bis-impurity contains two hydrophilic hydroxyethyl tails, making it significantly more water-soluble than the desired mono-product.

  • The Fix: Use Water Recrystallization .

    • Dissolve the crude mixture in the minimum amount of boiling water.

    • Allow it to cool slowly to room temperature, then to 4°C.

    • The mono-product (HEABA) will crystallize out, while the highly soluble bis-impurity remains dissolved in the aqueous mother liquor.

    • Critical Step: Do not boil off the solvent to dryness; you must filter the cold solution to separate the solid product from the impurity-laden filtrate.

Issue 2: High levels of unreacted PABA (Starting Material)

User Question: "I have about 5% unreacted PABA remaining. Recrystallization isn't removing it effectively."

Technical Resolution: PABA (p-Aminobenzoic acid) has a lower solubility in water compared to the hydroxyethyl derivative, making co-crystallization a risk.

  • The Science: PABA is amphoteric but less polar than HEABA. However, PABA is soluble in certain organic solvents where HEABA is insoluble.

  • The Fix: Perform a Hot Slurry Wash or exploit Acid/Base chemistry.

    • Method A (Solvent Wash): Triturate (stir) the solid in warm Ethyl Acetate or Ether. PABA is moderately soluble in these organic solvents, whereas the zwitterionic HEABA is largely insoluble. Filter the solid.[1][2][3]

    • Method B (pH Shift): Dissolve both in dilute HCl. Slowly adjust pH to the isoelectric point of HEABA (approx pH 3.5–4.0). HEABA tends to precipitate first.

Issue 3: Product is Grey or Brown

User Question: "The product precipitates as a grey/brown solid instead of white crystals."

Technical Resolution: Aniline derivatives are prone to air oxidation, forming azo-linkages or quinoid structures (color bodies).

  • The Fix:

    • Dissolve crude in hot water.

    • Add Activated Carbon (Charcoal) (1–5% w/w) and stir at 80°C for 15 minutes.

    • Optional: Add a pinch of Sodium Dithionite (reducing agent) to reverse minor oxidation.

    • Hot filter through Celite to remove carbon.

    • Crystallize as normal.

Standard Operating Procedures (SOPs)

Protocol: Water Recrystallization (Primary Method)

Best for: Removing bis-impurities and salts.

  • Preparation: Place 10 g of crude 4-[(2-Hydroxyethyl)amino]benzoic acid in a 250 mL Erlenmeyer flask.

  • Dissolution: Add distilled water (approx. 80–100 mL) and heat to boiling (100°C).

    • Note: If the solution is not clear, add water in 5 mL increments until fully dissolved.

  • Clarification (If colored): Add 0.5 g activated charcoal. Stir for 10 mins. Filter hot through a pre-warmed funnel (or Celite pad).

  • Crystallization:

    • Allow the filtrate to cool to room temperature undisturbed (slow cooling promotes purer crystals).

    • Once ambient, place in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the white needles via vacuum filtration.

  • Washing: Wash the filter cake with ice-cold water (2 x 10 mL).

    • Warning: Do not use warm water; the product is moderately soluble.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Impurity Profile & Solubility Data
CompoundStructure FragmentWater Solubility (Cold)Water Solubility (Hot)Organic Solubility (EtOAc/Ether)
HEABA (Product) -NH-CH₂CH₂OHModerateHighInsoluble
PABA (Start Mat.) -NH₂LowHighModerate
Bis-Impurity -N(CH₂CH₂OH)₂High Very High Low
Inorganic Salts Na⁺/Cl⁻HighHighInsoluble

Mechanistic Workflow Diagram

The following diagram details the purification logic, specifically highlighting the separation of the bis-impurity via the mother liquor.

PurificationProcess Crude Crude Mixture (HEABA + Bis + PABA) Dissolve Dissolve in Boiling Water Crude->Dissolve Carbon Add Activated Carbon (Optional) Dissolve->Carbon FilterHot Hot Filtration (Remove Carbon/Insolubles) Carbon->FilterHot Cooling Cool to 4°C (Crystallization) FilterHot->Cooling Filtrate FilterCold Vacuum Filtration Cooling->FilterCold Solid Solid Cake: Purified HEABA FilterCold->Solid Retentate Liquor Mother Liquor: Contains Bis-Impurity & Salts FilterCold->Liquor Filtrate (Discard)

Figure 2: Step-by-step purification workflow emphasizing the separation of the highly soluble bis-impurity into the mother liquor.

References

  • BenchChem. (2025). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 295565, 4-[(2-Hydroxyethyl)amino]benzoic acid. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(2-Hydroxyethylamino)benzoic acid. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • European Commission. (2010). SCCP Opinion on 4-Aminobenzoic acid (PABA). Scientific Committee on Consumer Products. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 4-[(2-Hydroxyethyl)amino]benzoic Acid

Case ID: SOL-HEABA-001 Compound: 4-[(2-Hydroxyethyl)amino]benzoic acid CAS: 117821-34-8 (Parent Acid) Chemical Formula: C H NO Molecular Weight: 181.19 g/mol [1][2][3][4] Executive Summary This guide addresses the freque...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-HEABA-001 Compound: 4-[(2-Hydroxyethyl)amino]benzoic acid CAS: 117821-34-8 (Parent Acid) Chemical Formula: C


H

NO

Molecular Weight: 181.19 g/mol [1][2][3][4]

Executive Summary

This guide addresses the frequent "low solubility" reports regarding 4-[(2-Hydroxyethyl)amino]benzoic acid.[1][2][3][4] While structurally related to p-aminobenzoic acid (PABA), the addition of the N-hydroxyethyl group introduces unique hydrogen-bonding capabilities that can reinforce crystal lattice energy, making dissolution kinetically slow in neutral media.[1][2][3]

The Root Cause: This compound is amphoteric .[1][2][3][4] It possesses both a basic secondary amine and an acidic carboxyl group.[1][2][3] Its solubility profile is U-shaped relative to pH.[1][2][3]

  • At pH ~3.5–4.5 (Isoelectric Region): The molecule exists primarily in its neutral or zwitterionic form, exhibiting minimum solubility due to net-zero charge and strong intermolecular packing.[1][2][3]

  • At pH < 2 or > 7: Ionization (cationic or anionic) drastically breaks the crystal lattice, increasing solubility by orders of magnitude.[1][2][3][4]

Module 1: Diagnostic & Physicochemical Profiling

Q: Why won't this compound dissolve in water or PBS at room temperature?

A: You are likely attempting to dissolve the solid at a pH near its isoelectric point (pI).[1][2][3][4] In its solid state, 4-[(2-Hydroxyethyl)amino]benzoic acid forms a robust crystal lattice stabilized by intermolecular hydrogen bonds between the carboxylic acid and the N-hydroxyethyl tail.[1][2][3] When you add this to neutral water (pH ~7) or PBS, the dissolution rate is limited by the energy required to break these lattice interactions.[1][2]

  • Observation: The powder floats or forms a suspension.[1][2][3][4]

  • Correction: Do not rely on passive dissolution. You must drive the equilibrium toward an ionized species (salt formation).[1][2][3]

Q: What is the theoretical solubility profile?

The following table summarizes the solubility behavior based on solvent interaction parameters:

Solvent SystemSolubility RatingMechanismRecommendation
Water (pH 4.0) Low (< 1 mg/mL)Neutral species dominates; hydrophobic effect.[1][2][3][4]Avoid for stock preparation.
0.1 M NaOH (aq) High (> 50 mg/mL)Deprotonation of COOH

Carboxylate anion.[1][2][3][4]
Recommended for aqueous stocks.[1][2][3][4]
0.1 M HCl (aq) High (> 50 mg/mL)Protonation of Amine

Ammonium cation.[1][2][3][4]
Recommended for acidic stocks.[1][2][3][4][5]
DMSO High (> 100 mg/mL)Dipole-dipole disruption of lattice.[1][2][3][4]Best for organic stocks.[1][2][3][4]
Ethanol ModerateSolvation of hydroxyethyl group.[1][2][3][4]Use with warming (40°C).[1][2][3][4]

Module 2: Solubilization Protocols

Protocol A: Preparation of Aqueous Stock (Biological Assays)

Target: 100 mM Stock Solution

Context: For cell culture or enzymatic assays where DMSO tolerance is low (< 0.1%).

  • Weighing: Weigh 18.1 mg of 4-[(2-Hydroxyethyl)amino]benzoic acid into a microcentrifuge tube.

  • Alkaline Shift (Critical Step): Add 900 µL of distilled water . The powder will likely not dissolve.[1][2][3][4]

  • Titration: Add 1 M NaOH dropwise (approx. 20–50 µL) while vortexing.

    • Mechanism:[1][2][3][4] This converts the acid to its sodium salt (Sodium 4-[(2-hydroxyethyl)amino]benzoate), which is highly water-soluble.[1][2][3]

    • Endpoint: Solution becomes clear.

  • Back-Titration (Optional): If the pH is too high for your assay, carefully adjust back to pH 7.4 using dilute HCl or buffer concentrate, but ensure the final concentration does not exceed the solubility limit at neutral pH (~5–10 mM).

  • Sterilization: Filter through a 0.22 µm PES membrane.[1][2][3][4] Do not use Nylon (binds aromatic rings).[1][2][3][4]

Protocol B: Preparation of Organic Stock (Chemical Synthesis/High Conc.)

Target: 500 mM Stock Solution

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2][3][4]

  • Procedure: Add solvent to the powder.[1][2][3][4]

  • Thermal Assist: If dissolution is slow, heat the solution to 40°C in a water bath for 5 minutes. The N-hydroxyethyl group can form intramolecular H-bonds that slow down solvent penetration; heat overcomes this kinetic barrier.[1][2][3][4]

  • Storage: Store at -20°C. DMSO stocks are stable for >6 months.

Module 3: Visual Troubleshooting Guide

The following decision tree illustrates the logical flow for selecting the correct solubilization strategy based on your end application.

Solubility_Troubleshooting Start Start: Solid 4-[(2-Hydroxyethyl)amino]benzoic acid App_Check What is the Application? Start->App_Check Bio_Assay Biological Assay (Cell/Enzyme) App_Check->Bio_Assay Chem_Synth Chemical Synthesis App_Check->Chem_Synth Solvent_Check DMSO Tolerance? Bio_Assay->Solvent_Check Synth_Solv Solvent System? Chem_Synth->Synth_Solv High_DMSO High Tolerance (>0.5%) Solvent_Check->High_DMSO Yes Low_DMSO Low Tolerance (<0.1%) Solvent_Check->Low_DMSO No Route_A Route A: Pure DMSO Stock (Dissolve at 500 mM) High_DMSO->Route_A Route_B Route B: Aqueous Base Stock (Dissolve in 1eq NaOH) Low_DMSO->Route_B Polar Polar (MeOH/DMF) Synth_Solv->Polar NonPolar Non-Polar (DCM/Tol) Synth_Solv->NonPolar Direct_Diss Direct Dissolution (Warm to 40°C) Polar->Direct_Diss Protect Modification Required (Protect COOH/OH) NonPolar->Protect

Caption: Decision tree for solubilizing 4-[(2-Hydroxyethyl)amino]benzoic acid based on experimental constraints.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I autoclave the aqueous stock solution? A: No. The secondary amine and carboxylic acid functionalities can undergo thermal degradation or decarboxylation at autoclave temperatures (121°C).[1][2][3][4] Always use sterile filtration (0.22 µm) for sterilization.[1][2][3]

Q: The solution turned slightly yellow after a week at 4°C. Is it still good? A: This indicates oxidation of the aniline moiety.[1][2][3][4] While minor discoloration (pale yellow) often represents <1% impurity, it can interfere with colorimetric assays (e.g., MTT, absorbance readouts).[2][3]

  • Prevention:[1][2][3][4] Store stock solutions in amber vials, flushed with nitrogen/argon, at -20°C.

Q: I need to use this in a non-polar solvent (Dichloromethane). It won't dissolve. A: This is expected. The molecule is too polar (logP ~0.[1][2][3][4]8) and zwitterionic.[1][2][3][4][6]

  • Workaround: You must derivatize the compound.[1][2][3][4] Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) or protecting the hydroxyl group will significantly increase solubility in DCM or Toluene.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 295565, 4-[(2-Hydroxyethyl)amino]benzoic acid.[1][2][3][4] Retrieved from [Link][1][2][3]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[1][2][3][4] CRC Press.[1][2][3][4] (General reference for amino-benzoic acid solubility trends).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3][4] Wiley-Interscience.[1][2][3][4] (Authoritative text on pH-solubility profiles of ampholytes).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-[(2-Hydroxyethyl)amino]benzoic Acid

[1] Executive Summary: The Chemical Vulnerability Profile To effectively prevent degradation, you must first understand why this molecule degrades. 4-[(2-Hydroxyethyl)amino]benzoic acid (often abbreviated as N-(2-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Chemical Vulnerability Profile

To effectively prevent degradation, you must first understand why this molecule degrades. 4-[(2-Hydroxyethyl)amino]benzoic acid (often abbreviated as N-(2-hydroxyethyl)-PABA ) is a trifunctional molecule containing a carboxylic acid, a secondary amine, and a primary alcohol.[1]

Its degradation is driven by three primary mechanisms:[1]

  • Oxidative Discoloration: The electron-rich secondary amine is highly susceptible to oxidation by atmospheric oxygen, leading to N-oxides and colored azo/azoxy coupling products (yellow/brown impurities).[1]

  • Photolytic Instability: As a derivative of PABA (a known UV absorber), this molecule absorbs UV light, which excites the aromatic ring, catalyzing self-decomposition.

  • Intermolecular Esterification: Possessing both a carboxylic acid (

    
    ) and an alcohol (
    
    
    
    ), the molecule can self-polymerize into oligomers (polyesters) under heat or acidic conditions.[1]

Visual Troubleshooting & Diagnosis

Use this guide to diagnose the state of your material immediately upon retrieval from storage.

ObservationLikely CauseChemical MechanismRecoverability
White / Off-White Powder None Material is within specification.[1]N/A
Pale Yellow Tint Early Oxidation Formation of trace N-oxide impurities on the surface.[1]Purify: Recrystallization may salvage.[1]
Dark Brown / Sticky Advanced Degradation Oxidative polymerization + Hygroscopic moisture uptake.[1]Discard: Chemical integrity compromised.
Hard Clumps Hygroscopicity Absorption of atmospheric water; H-bonding network formation.[1]Dry: Vacuum dry over

if color is unchanged.[1]
Insoluble Residue Oligomerization Intermolecular esterification (polyester formation).[1]Filter: Remove insoluble oligomers; validate filtrate conc.

Storage Protocols: The "Gold Standard"

Do not rely on standard "room temperature" storage.[1] This compound requires specific environmental controls to maintain purity >98%.[1]

Protocol A: Long-Term Storage (>1 Month)
  • Temperature: -20°C (Standard Laboratory Freezer).

  • Atmosphere: Argon (Ar) or Nitrogen (

    
    ) overlay is mandatory.[1] The secondary amine is oxygen-sensitive.[1]
    
  • Container: Amber glass vial with a Teflon-lined screw cap.[1]

    • Why Amber? Blocks UV radiation (<400 nm) to prevent photolysis.[1]

    • Why Teflon? Prevents leaching of plasticizers which can react with the amine.

Protocol B: Short-Term / Benchtop Use (<24 Hours)
  • State: Keep in solid state as long as possible.

  • Solution Stability: Aqueous solutions are unstable.[1] If dissolved in water/buffer, use within 6 hours .[1]

  • Protection: Wrap the container in aluminum foil if amber glass is unavailable.[1]

Decision Logic: Storage Workflow

StorageWorkflow cluster_warning CRITICAL WARNING Start Received Material Usage Intended Use Time? Start->Usage Immediate Immediate (<24h) Usage->Immediate Experiment Today LongTerm Long Term (>1 mo) Usage->LongTerm Stockpile Action1 Store at 4°C Protect from Light (Foil Wrap) Immediate->Action1 Action2 Purge Headspace with Argon LongTerm->Action2 Warning Do NOT store as aqueous solution! Action1->Warning Action3 Seal in Amber Vial Store at -20°C Action2->Action3

Figure 1: Decision tree for optimal storage conditions based on usage timeline.

Handling & Solubilization FAQs

Q: Can I dissolve this in DMSO for stock solutions? A: Yes, DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions.[1]

  • Protocol: Dissolve to 10–50 mM in anhydrous DMSO.[1]

  • Storage: Store DMSO aliquots at -20°C. Avoid repeated freeze-thaw cycles, which introduce moisture (DMSO is hygroscopic).[1]

Q: Why did my aqueous solution turn pink/brown overnight? A: This is due to auto-oxidation .[1] In water, the dissolved oxygen attacks the amine more readily than in the solid state.

  • Prevention:[1][2] Degas your buffers (sonication or vacuum) before dissolving the compound.[1] Add an antioxidant like Ascorbic Acid (if compatible with your assay) to retard oxidation.[1]

Q: Can I use Acetone or Methanol? A:

  • Methanol/Ethanol: Acceptable for short-term use.[1]

  • Acetone/Ketones: AVOID. While secondary amines do not form Schiff bases easily, they can form enamines or iminium species with ketones under certain catalytic conditions.[1] Stick to DMSO or Alcohols.[1]

Analytical Validation (QC)

If you suspect degradation, run this rapid HPLC check. Do not rely solely on visual inspection.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 284 nm (Characteristic

    
     for PABA derivatives) [1].[1][3]
    

Degradation Pathway Visualization:

DegradationPath Compound 4-[(2-Hydroxyethyl)amino] benzoic acid Oxidation Oxidation (Air/Light) Compound->Oxidation + O2 / UV Esterification Esterification (Heat/Acid) Compound->Esterification + Heat NOxide N-Oxide / Azo Dimers (Yellow/Brown Impurity) Oxidation->NOxide Oligomer Polyester Oligomers (Insoluble Residue) Esterification->Oligomer

Figure 2: Primary degradation pathways.[1] Oxidation leads to color change; Esterification leads to solubility loss.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 295565, 4-[(2-Hydroxyethyl)amino]benzoic acid. Retrieved from [Link]

  • Zhou, R., et al. (2019).[1] Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. MDPI - Water.[1][4] Retrieved from [Link][1]

Sources

Optimization

Method development for separating 4-[(2-Hydroxyethyl)amino]benzoic acid from starting materials

Topic: Method Development for Separating 4-[(2-Hydroxyethyl)amino]benzoic acid (HEABA) from Starting Materials Ticket ID: #HEABA-SEP-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Development for Separating 4-[(2-Hydroxyethyl)amino]benzoic acid (HEABA) from Starting Materials Ticket ID: #HEABA-SEP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are likely synthesizing 4-[(2-Hydroxyethyl)amino]benzoic acid (HEABA) via the N-alkylation of 4-aminobenzoic acid (PABA) using reagents like 2-chloroethanol or ethylene oxide.[1]

The primary separation challenge lies in the structural similarity between the product, the starting material (PABA), and the potential over-alkylated impurity (Bis-HEABA ). All three species are amphoteric (zwitterionic), possessing both an acidic carboxyl group and a basic amine.[1]

Target Analyte Profile:

  • Analyte: 4-[(2-Hydroxyethyl)amino]benzoic acid[2]

  • CAS: 117821-34-8[1][2]

  • Key Impurities:

    • PABA (Starting Material): High polarity, early eluter.[1]

    • 4-[Bis(2-hydroxyethyl)amino]benzoic acid (Bis-HEABA): Side-reaction product, slightly more hydrophobic due to the second ethyl chain, despite the extra hydroxyl.[1]

Analytical Method Development (HPLC/UPLC)

For reaction monitoring and purity assessment, a standard C18 method often yields poor peak shape due to the free amine.[1] We recommend a Polar-Embedded C18 or Phenyl-Hexyl stationary phase to improve selectivity and peak symmetry.[1]

Recommended Protocol: Reverse-Phase HPLC[1][3][4]
ParameterSpecificationRationale
Column C18 with Polar Embedding (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion) or Phenyl-Hexyl .[1] Dimensions: 150 x 4.6 mm, 3-5 µm.[1]Polar embedded groups shield silanols, reducing peak tailing for the amine group.[1] Phenyl phases offer unique selectivity for aromatic acids.[1]
Mobile Phase A 10-20 mM Potassium Phosphate Buffer (pH 3.0) Low pH suppresses carboxylic acid ionization (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

) and keeps the amine protonated, ensuring the molecule behaves as a cation for consistent retention.[1]
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks than Methanol for aromatic amines.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 270 nm Max absorbance for the aminobenzoate chromophore.[1]
Temperature 30°CControls viscosity and retention reproducibility.[1]
Gradient Program (Standard Scouting)
Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Retain PABA)
2.05%Isocratic Hold
15.060%Linear Gradient
16.095%Wash
18.095%Wash
18.15%Re-equilibration
23.05%End
Visualizing the Separation Logic

The following diagram illustrates the critical decision pathways for optimizing this separation.

HPLC_Decision_Tree Start Start Method Development (pH 3.0, C18 Column) CheckRes Check Resolution (Rs) between PABA & HEABA Start->CheckRes ResGood Rs > 2.0 Proceed to Validation CheckRes->ResGood Separated ResBad Rs < 1.5 (Co-elution) CheckRes->ResBad Overlapping Tailing Issue: Peak Tailing? ResBad->Tailing Action1 Switch to Phenyl-Hexyl Column (Pi-Pi Interaction) Tailing->Action1 No Tailing, just overlap Action2 Add Ion-Pair Reagent (e.g., 0.1% TFA or HSA) Tailing->Action2 Severe Tailing Action3 Increase Buffer Conc. (to 50mM) Tailing->Action3 Broad Peaks

Caption: Decision tree for optimizing HPLC separation of aminobenzoic acid derivatives.

Preparative Purification (Isolation)

For isolating HEABA from the reaction mixture (removing PABA and inorganic salts), relying solely on chromatography is inefficient at scale.[1] We recommend a pH-controlled crystallization strategy.[1]

Solubility Principles
  • PABA: Low solubility in cold water; precipitates at pH ~3.5-4.0 (Isoelectric point).[1]

  • HEABA: Higher water solubility due to the hydroxyethyl group.[1]

  • Strategy: Exploiting the differential solubility at the isoelectric point (pI).

Purification Workflow
  • Reaction Quench: Neutralize the reaction mixture (usually alkaline if using chloroethanol) to pH 7.0.

  • Concentration: Remove organic solvents (if any) via rotary evaporation.[1]

  • Acidification Step (PABA Removal):

    • Cool the aqueous solution to 0-5°C.

    • Slowly adjust pH to 3.5 - 4.0 using dilute HCl.[1]

    • Observation: Unreacted PABA often precipitates first due to lower solubility.[1] Filter this solid off.[1][3]

  • Product Isolation (HEABA):

    • The filtrate contains HEABA.[1] Further acidify to pH ~2.0 or concentrate further.

    • If HEABA does not precipitate, perform a Liquid-Liquid Extraction using n-Butanol or Ethyl Acetate at pH 4.[1]0. HEABA will partition into the organic phase, leaving salts in the water.[1]

Troubleshooting Guide & FAQs

Q1: My PABA and HEABA peaks are co-eluting. How do I separate them?

A: This is common due to similar


 values.[1]
  • Solution 1 (pH): Ensure your mobile phase pH is strictly controlled at 3.0. At pH > 4.0, the carboxylic acid ionizes, reducing retention for both and causing overlap.[1]

  • Solution 2 (Selectivity): Switch from Methanol to Acetonitrile. ACN forms weaker hydrogen bonds with the analytes, often improving the resolution between the parent amine and the alkylated amine.

Q2: I see severe peak tailing for the HEABA peak.

A: Tailing is caused by the secondary amine interacting with residual silanols on the silica support.

  • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) OR switch to a "End-capped" column designed for basic compounds (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

Q3: I suspect the Bis-HEABA impurity is present, but I can't see it.

A: The Bis-product (4-[bis(2-hydroxyethyl)amino]benzoic acid) is more hydrophobic than the mono-product.[1]

  • Check: Extend your gradient. If your run stops at 10 minutes, the Bis-product might be eluting in the wash step or the next injection.[1] Ensure you ramp to 95% organic and hold for at least 3-5 column volumes.[1]

Q4: Can I use UV detection at 254 nm?

A: Yes, but 270-280 nm is generally more specific for the p-aminobenzoic acid scaffold and may offer better sensitivity and reduced baseline noise from solvents.[1]

Reaction Pathway Visualization

Understanding the origin of impurities is vital for separation.[1]

Reaction_Pathway cluster_legend Separation Order (RP-HPLC) PABA PABA (Starting Material) HEABA HEABA (Target Product) PABA->HEABA + Reagent (Primary Rxn) Reagent 2-Chloroethanol (Reagent) BisHEABA Bis-HEABA (Over-alkylated Impurity) HEABA->BisHEABA + Reagent (Side Rxn) PABA_Node 1. PABA (Early) HEABA_Node 2. HEABA (Mid) Bis_Node 3. Bis-HEABA (Late)

Caption: Reaction pathway showing the formation of HEABA and the Bis-impurity.

References

  • PubChem. (2025).[1][2] 4-[(2-Hydroxyethyl)amino]benzoic acid (Compound Summary). National Library of Medicine.[1] [Link]

  • Kütt, A., et al. (2021).[1] Strengths of Acids in Acetonitrile. European Journal of Organic Chemistry. [Link] (Referenced for pKa context of benzoic acid derivatives).[1]

  • Sielc Technologies. (n.d.).[1] Separation of Aminobenzoic Acid Isomers. [Link] (Methodology basis for polar-embedded/mixed-mode separation).

  • European Commission. (2006).[1] Opinion on 4-Aminobenzoic acid (PABA). SCCP/1008/06.[1][4] [Link] (Solubility and physicochemical data).[1]

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 4-[(2-Hydroxyethyl)amino]benzoic Acid

Document ID: TS-HPLC-HEABA-01 Status: Active / Tier 3 Support Audience: Analytical Chemists, QC Managers, R&D Scientists Executive Summary & Molecule Profile Welcome to the technical support hub for 4-[(2-Hydroxyethyl)am...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-HPLC-HEABA-01 Status: Active / Tier 3 Support Audience: Analytical Chemists, QC Managers, R&D Scientists

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-[(2-Hydroxyethyl)amino]benzoic acid . This guide moves beyond basic "recipes" to provide a mechanistic understanding of how to retain and separate this highly polar, amphoteric molecule.

The Chromatographic Challenge

This molecule presents a "perfect storm" for reverse-phase HPLC (RP-HPLC) difficulties:

  • Amphoteric Nature: It contains a basic secondary amine and an acidic carboxyl group. It exists as a zwitterion at neutral pH.

  • High Polarity: The hydroxyethyl tail and ionic groups make it extremely water-soluble, leading to poor retention (elution at void volume) on standard C18 columns.

  • Peak Tailing: The secondary amine interacts strongly with residual silanols on the silica surface.

PropertyValueChromatographic Impact
pKa (Acid) ~2.4 (COOH)Must be suppressed (pH < 2.5) for retention on C18.
pKa (Base) ~4.9 (NH)Protonated at acidic pH; causes silanol interaction.
LogP ~0.7 (Low)Requires high aqueous content (>95%) or specialized phases.
UV Max ~254 nm / 230 nmGood sensitivity for UV detection.

Standard Operating Procedure (The "Gold Standard")

If you are starting from scratch, do not use a generic gradient. Use this optimized isocratic method designed to prevent phase collapse while ensuring retention.

Recommended Method Parameters
ParameterSpecificationRationale
Column Polar-Embedded C18 or Aq-C18 (e.g., Zorbax SB-Aq, Atlantis T3)Critical: Standard C18 columns will suffer "phase collapse" (dewetting) in the high-aqueous conditions required to retain this molecule.
Dimensions 150 mm x 4.6 mm, 5 µm (or 3 µm)Standard analytical scale.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.8 Low pH suppresses the carboxylic acid ionization (making it more hydrophobic) and suppresses silanol ionization (reducing tailing).
Mobile Phase B Acetonitrile (ACN) Lower backpressure than methanol; sharper peaks.
Isocratic Ratio 95% A / 5% B High aqueous content is necessary for retention.
Flow Rate 1.0 mL/minStandard.[1]
Temperature 30°CImproves mass transfer and peak shape.
Detection UV @ 254 nmPrimary aromatic absorption.

Critical Parameter Optimization (The "Why")

The pH Switch

The ionization state of 4-[(2-Hydroxyethyl)amino]benzoic acid is the single most critical variable.

  • pH > 5.0: The molecule is deprotonated (COO-) and highly polar. Retention on C18 is nearly impossible without ion-pairing reagents.

  • pH < 2.5: The carboxyl group is protonated (COOH, neutral), and the amine is protonated (NH2+, positive). While still polar, the neutral acid group allows for hydrophobic interaction with the C18 chains.

Recommendation: Always maintain Mobile Phase pH between 2.5 and 3.0 .

The "Phase Collapse" Phenomenon

Users often report that their retention time decreases drastically after stopping flow for an hour.

  • Cause: When using standard C18 columns with <5% organic solvent, the hydrophobic C18 chains "fold down" to escape the water, reducing the surface area available for interaction.

  • Solution: Use a "Polar-Embedded" group (amide or carbamate) or "Aqueous stable" column. These phases remain fully wetted even in 100% water.

Decision Logic: Method Development

Use the following logic flow to determine the best approach for your specific matrix.

MethodLogic Start Start: Method Development CheckMatrix 1. Analyze Matrix Complexity Start->CheckMatrix Simple Simple (Standard/API) CheckMatrix->Simple Complex Complex (Plasma/Formulation) CheckMatrix->Complex PathA 2. Choose Mode: RP-HPLC (Aq-C18) Simple->PathA Preferred PathB 2. Choose Mode: Ion-Pairing (IPC) Complex->PathB If retention fails OptPH 3. Optimize pH (Target 2.5 - 3.0) PathA->OptPH PathB->OptPH Add HSA/OSA OptOrg 4. Optimize Organic (Start 5% ACN) OptPH->OptOrg Success Robust Method OptOrg->Success

Figure 1: Decision matrix for selecting the chromatographic mode. Aqueous stable C18 is preferred over Ion-Pairing (IPC) due to better column lifetime and faster equilibration.

Troubleshooting Hub (FAQs)

Q1: My retention time is drifting earlier with every injection.

Diagnosis: Phase Dewetting (Collapse). Technical Explanation: You are likely using a standard C18 column with a highly aqueous mobile phase (>95% water). The C18 chains are self-associating to avoid the water, effectively reducing the column's retentive capacity. The Fix: Switch to a "Compatible with 100% Aqueous" column (e.g., Phenomenex Kinetex Biphenyl, Waters T3, Agilent SB-Aq).

Q2: The peak is tailing severely (Asymmetry > 1.5).

Diagnosis: Secondary Silanol Interactions. Technical Explanation: The secondary amine in the analyte is interacting with acidic silanol groups (Si-OH) on the silica support. The Fix:

  • Lower the pH: Ensure pH is < 3.0. This suppresses the ionization of the silanols (keeping them neutral).

  • Increase Buffer Strength: Increase phosphate concentration to 50 mM to mask these sites.

  • Add a Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites). Note: TEA requires pH adjustment after addition.

Q3: I see "split peaks" or "fronting."

Diagnosis: Solvent Mismatch. Technical Explanation: The sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% Methanol or Acetonitrile). Because the mobile phase is 95% water, the analyte precipitates or travels faster than the eluent initially. The Fix: Dissolve the sample in the mobile phase itself (or 90% Water / 10% ACN).

Q4: Can I use this method for LC-MS?

Diagnosis: Buffer Incompatibility. The Fix: No. Phosphate buffers are non-volatile and will ruin the MS source. LC-MS Alternative: Replace Phosphate buffer with 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0) . Note that retention times may shift slightly as Formate is a weaker buffer than Phosphate.

Advanced Troubleshooting Workflow

Use this diagram to diagnose specific chromatogram errors.

Troubleshooting Problem Identify Issue Issue1 No Retention (t0 elution) Problem->Issue1 Issue2 Peak Tailing Problem->Issue2 Issue3 Baseline Noise Problem->Issue3 Sol1 Decrease Organic % OR Switch to HILIC Issue1->Sol1 Sol2 Lower pH (<3.0) Add TEA modifier Issue2->Sol2 Sol3 Check UV Lamp Use higher purity salts Issue3->Sol3

Figure 2: Rapid diagnostic flow for common HPLC anomalies associated with polar aromatic amines.

References

  • PubChem. "4-[(2-Hydroxyethyl)amino]benzoic acid - Chemical Properties."[2][3] National Library of Medicine. [Link]

  • Chromatography Online. "Retaining Polar Compounds: Aqueous Normal Phase vs. Reversed Phase." LCGC International. [Link]

  • SIELC Technologies. "Separation of Aniline Derivatives on Mixed-Mode Columns." (Reference for behavior of amino-benzoic acids). [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-[(2-Hydroxyethyl)amino]benzoic acid

Welcome to the technical support center for the synthesis and scale-up of 4-[(2-Hydroxyethyl)amino]benzoic acid. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-[(2-Hydroxyethyl)amino]benzoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common challenges and critical parameters of this synthesis, moving beyond a simple protocol to explain the "why" behind the "how." Our goal is to empower you to troubleshoot effectively, optimize your process, and ensure a robust, scalable, and safe synthesis.

The primary industrial route to 4-[(2-Hydroxyethyl)amino]benzoic acid involves the N-alkylation of 4-aminobenzoic acid (PABA). This guide focuses on this pathway, addressing the nuances of reaction control, side-product mitigation, and purification strategies essential for successful scale-up.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Issue 1: Low Reaction Yield and Incomplete Conversion

Question: My reaction yield is consistently low, and I observe a significant amount of unreacted 4-aminobenzoic acid, even after extended reaction times. What are the likely causes and solutions?

Answer: This is a frequent challenge in scaling up this synthesis and typically points to one of several root causes:

  • Poor Solubility of Reactants: 4-aminobenzoic acid and common inorganic bases like potassium carbonate (K₂CO₃) have limited solubility in many organic solvents.[1] If the reactants are not sufficiently dissolved or suspended, the reaction becomes diffusion-limited, leading to slow or incomplete conversion.

  • Insufficient Basicity: The reaction requires a base to deprotonate the amine nitrogen of PABA, increasing its nucleophilicity, and to neutralize the acid byproduct (e.g., HCl if using 2-chloroethanol). If the base is too weak or used in insufficient stoichiometric amounts, the reaction will stall.

  • Reversible or Equilibrium-Limited Reaction: The N-alkylation reaction can be reversible under certain conditions. The accumulation of byproducts can shift the equilibrium back toward the starting materials.

Troubleshooting Steps & Solutions:

Problem Area Underlying Cause Recommended Solution & Rationale
Reaction Medium Poor solubility of PABA or base.Switch to a more polar, aprotic solvent like DMF, DMAc, or DMSO. These solvents excel at dissolving the reactants. For a greener alternative, consider higher-boiling alcohols like n-butanol or using acetonitrile under pressure to achieve higher temperatures.[2]
Base Selection Base is not strong enough or is insoluble.Use a sufficient excess of a moderately strong base. Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and common choice.[3][4] Ensure it is finely powdered to maximize surface area. For stubborn reactions, a stronger base like cesium carbonate or an organic base such as DBU could be tested, though cost increases.
Reaction Conditions Temperature is too low.Increase the reaction temperature. N-alkylation of aromatic amines often requires heating to proceed at a reasonable rate. Monitor for side product formation at higher temperatures. A typical range is 80-120°C.
Catalysis Slow reaction kinetics.Add a catalytic amount of potassium iodide (KI). If using an alkyl chloride or bromide, KI facilitates a Finkelstein reaction, converting the alkyl halide in situ to the more reactive alkyl iodide, which can significantly accelerate the reaction rate.
Issue 2: Formation of Dialkylated Impurity

Question: My final product is contaminated with a significant amount of 4-[N,N-bis(2-hydroxyethyl)amino]benzoic acid. How can I prevent this over-alkylation?

Answer: This is a classic problem in amine alkylation. The mono-alkylated product, 4-[(2-hydroxyethyl)amino]benzoic acid, is often a stronger nucleophile than the starting PABA due to the electron-donating effect of the newly added alkyl group.[5] This makes it competitive for a second alkylation, leading to the undesired dialkylated byproduct.

Mitigation Strategies:

  • Stoichiometric Control (PABA in Excess): The most straightforward approach is to use a significant molar excess of 4-aminobenzoic acid relative to the alkylating agent (e.g., 2-3 equivalents of PABA). This statistically favors the alkylation of the more abundant starting material over the mono-alkylated product. The unreacted PABA can then be recovered and recycled.

  • Controlled Addition of Alkylating Agent: Instead of adding all the alkylating agent at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, reducing the probability of the product reacting a second time before the starting material has been consumed.

  • Lower Reaction Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can sometimes improve selectivity. The activation energy for the second alkylation may be higher than the first.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material combination for a scalable synthesis? A1: The most common and cost-effective route is the reaction of 4-aminobenzoic acid (PABA) with 2-chloroethanol in the presence of a base like potassium carbonate . Ethylene oxide can also be used, but its handling requires specialized equipment due to its gaseous nature and toxicity, making it more suitable for dedicated industrial setups.

Q2: What analytical methods are best for monitoring reaction progress and purity? A2:

  • For Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method. It can quantitatively track the disappearance of starting materials (PABA) and the appearance of the desired product and major byproducts (like the dialkylated species). Thin-Layer Chromatography (TLC) is a faster, qualitative alternative for quick checks.

  • For Final Product Analysis: HPLC for purity assessment, ¹H and ¹³C NMR for structural confirmation, Mass Spectrometry for molecular weight verification, and melting point for identity and purity check.

Q3: How should the product be isolated and purified on a larger scale? A3: The product is amphoteric, containing both a carboxylic acid and an amine group. This property is key to its purification.

  • Initial Workup: After the reaction, the mixture is typically cooled and diluted with water.

  • pH Adjustment: The solution is then carefully acidified (e.g., with HCl) to a pH where the product is least soluble (its isoelectric point), causing it to precipitate. This step also helps to separate it from any unreacted basic starting materials.

  • Filtration: The precipitated solid is collected by filtration and washed with cold water to remove inorganic salts.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, high-purity product.

Visualizing the Process

General Synthesis Workflow

The diagram below outlines the key stages in the production of 4-[(2-Hydroxyethyl)amino]benzoic acid.

cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification & Analysis Reactants 1. Charge Reactants (PABA, Solvent, Base) Heating 2. Heat to Reaction Temp (e.g., 80-120°C) Reactants->Heating Addition 3. Slow Addition of Alkylation Agent Heating->Addition Monitoring 4. Monitor by HPLC (Until PABA consumed) Addition->Monitoring Quench 5. Cool & Dilute with Water Monitoring->Quench Acidify 6. Acidify to Precipitate Product (pH ~3-4) Quench->Acidify Filter 7. Filter & Wash Solid Acidify->Filter Recrystallize 8. Recrystallize (e.g., EtOH/Water) Filter->Recrystallize Dry 9. Dry Under Vacuum Recrystallize->Dry Analyze 10. Final Analysis (HPLC, NMR, MP) Dry->Analyze

Caption: High-level workflow for synthesis and purification.

Troubleshooting Decision Tree: Low Yield

Use this diagram to diagnose the root cause of low product yield.

Start Low Yield Observed Check_PABA Is PABA starting material remaining? Start->Check_PABA Check_SideProduct Is a major side product observed? Check_PABA->Check_SideProduct No Incomplete_Conversion Incomplete Conversion Check_PABA->Incomplete_Conversion Yes Dialkylation Dialkylation is likely. (Higher MW peak) Check_SideProduct->Dialkylation Yes Purification_Loss Review Purification: - Check filtrate for product - Optimize pH for precipitation - Optimize recrystallization solvent Check_SideProduct->Purification_Loss No Solubility Improve Solubility (Change Solvent, Finer Base) Incomplete_Conversion->Solubility Temp Increase Temperature or Add Catalyst (KI) Incomplete_Conversion->Temp Base Increase Base Stoichiometry Incomplete_Conversion->Base Stoichiometry Use Excess PABA Dialkylation->Stoichiometry Slow_Addition Slow Alkylating Agent Addition Dialkylation->Slow_Addition

Caption: A decision tree for troubleshooting low yield issues.

Reference Protocol: N-Alkylation of 4-Aminobenzoic Acid

Disclaimer: This protocol is a representative example and must be adapted and optimized for specific laboratory or plant conditions. All work should be performed with appropriate safety precautions.

Materials:

  • 4-Aminobenzoic Acid (PABA)

  • 2-Chloroethanol

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Potassium Iodide (KI)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 2M

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: To a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 4-aminobenzoic acid (1.0 eq) and dimethylformamide (DMF, ~5-10 volumes).

  • Add Base and Catalyst: Add finely powdered potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide (0.1 eq).

  • Heating: Begin stirring and heat the mixture to 90-100°C under a nitrogen atmosphere.

  • Substrate Addition: Once at temperature, slowly add 2-chloroethanol (1.1 eq) to the mixture over 2-4 hours using a dosing pump.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction's progress by taking samples periodically for HPLC analysis. The reaction is considered complete when PABA consumption is >98%.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an equal volume of cold water.

  • Precipitation: Slowly add 2M HCl with vigorous stirring to adjust the pH to ~3.5. A thick precipitate should form.

  • Isolation: Filter the solid product and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a hot ethanol/water mixture.

References

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research. Available at: [Link][3][4]

  • Master Organic Chemistry (2017). Alkylation of Amines (Sucks!). Available at: [Link][5]

  • Reddit r/Chempros (2021). Difficulties with N-Alkylations using alkyl bromides. Available at: [Link][1]

  • ACS Green Chemistry Institute. Reagent Guide: N-alkylation at sp3 Carbon. Available at: [Link][2]

  • Yong, G. Y., et al. (2011). 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link][6]

  • PubChem National Center for Biotechnology Information. 4-[(2-Hydroxyethyl)amino]benzoic acid. Available at: [Link][7]

Sources

Reference Data & Comparative Studies

Validation

Beyond PABA: The Strategic Advantage of 4-[(2-Hydroxyethyl)amino]benzoic Acid in Synthesis

The following guide provides an in-depth technical analysis of 4-[(2-Hydroxyethyl)amino]benzoic acid , positioning it against standard functionalized benzoic acids. It is designed for researchers requiring actionable syn...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-[(2-Hydroxyethyl)amino]benzoic acid , positioning it against standard functionalized benzoic acids. It is designed for researchers requiring actionable synthesis strategies and comparative data.

Executive Summary: The Tri-Functional Advantage

In the landscape of bifunctional aromatic building blocks, 4-[(2-Hydroxyethyl)amino]benzoic acid (HEABA) occupies a unique "Goldilocks" zone between the rigidity of p-aminobenzoic acid (PABA) and the reactivity of aliphatic amino acids.

While PABA and 4-hydroxybenzoic acid are limited to A-A/B-B type polymerizations or simple amide/ester couplings, HEABA introduces a tri-functional scaffold (Carboxylic Acid, Secondary Amine, Primary Alcohol). This structure allows for:

  • Self-Polymerization: Acting as an A-B monomer for poly(ester amides).

  • Tunable Hydrophilicity: The hydroxyethyl tail disrupts crystal packing, significantly increasing solubility in polar organic solvents compared to PABA.

  • Orthogonal Functionalization: The aliphatic alcohol reacts at different rates than the aromatic carboxylic acid, allowing selective derivatization without complex protecting group strategies.

Comparative Analysis: HEABA vs. Standard Alternatives

The following table contrasts HEABA with its primary competitors in drug discovery and polymer synthesis.

Table 1: Functional Performance Matrix
Feature4-[(2-Hydroxyethyl)amino]benzoic acid (HEABA)4-Aminobenzoic Acid (PABA)4-Hydroxybenzoic Acid (PHBA)Terephthalic Acid (TPA)
Primary Functionality COOH + Secondary Amine + 1° Alcohol COOH + Primary AmineCOOH + Phenolic OHDi-COOH
Reactivity Profile Nucleophilic (Amine & Alcohol)Nucleophilic (Amine only)Nucleophilic (Phenol, weak)Electrophilic (Acid only)
Polymerization Mode A-B Type (Self-condensing to PEAs)A-A Type (Requires diamine/diol)A-A Type (Requires diol)A-A Type
Solubility (MeOH) High (Alkyl tail disrupts stacking)ModerateModerateLow
UV Absorption Broad UVA/UVB (Red-shifted)UVBUVBUVC/B
Key Application Peptidomimetics, UV Filters, PEAs Folic Acid Analogs, Local AnestheticsParabens, Liquid CrystalsPET Plastics
Deep Dive: Reactivity & Selectivity

1. Nucleophilicity Shift: Unlike PABA, where the amine is primary (


), HEABA possesses a secondary amine (

). The ethyl group exerts a positive inductive effect (

), increasing the electron density on the nitrogen.
  • Result: HEABA is more nucleophilic towards alkyl halides but more sterically hindered towards bulky acyl chlorides compared to PABA.

2. The "Aliphatic Handle" Advantage: The pendant hydroxyl group in HEABA is a primary aliphatic alcohol. In esterification reactions:

  • HEABA: Reacts rapidly with carboxylic acids (or self-reacts) to form stable esters.

  • PHBA: The phenolic hydroxyl is less nucleophilic and forms unstable phenol esters prone to hydrolysis.

  • Implication: HEABA is superior for creating stable prodrug linkers or durable polymer backbones.

Decision Logic: When to Use HEABA

Use the following logic flow to determine if HEABA is the correct scaffold for your synthesis.

DecisionTree Start Select Benzoic Acid Scaffold Q1 Is water solubility/polarity critical? Start->Q1 Q2 Do you need a biodegradable linker? Q1->Q2 Yes PABA Use PABA (Rigid, High MP) Q1->PABA No (High Crystallinity needed) Q3 Target Polymer Architecture? Q2->Q3 Yes (Aliphatic Ester) PHBA Use 4-Hydroxybenzoic Acid (Phenolic Ester) Q2->PHBA No (Phenolic stability) Q3->PABA Polyamide (Kevlar-like) HEABA Use HEABA (Flexible, Soluble, A-B Monomer) Q3->HEABA Poly(ester amide) / Self-Condensation

Figure 1: Selection logic for benzoic acid derivatives in synthesis.

Experimental Protocol: Synthesis of HEABA Scaffold

Context: The synthesis of HEABA is often performed via the hydroxyethylation of PABA. Direct alkylation with 2-chloroethanol can lead to over-alkylation (bis-substitution). The protocol below uses ethylene oxide (or a carbonate equivalent for safety) to ensure mono-substitution selectivity.

Protocol: Selective N-Hydroxyethylation of PABA

Objective: Synthesize 4-[(2-Hydroxyethyl)amino]benzoic acid with >95% mono-selectivity.

Materials:

  • 4-Aminobenzoic acid (PABA) [CAS: 150-13-0]

  • Ethylene Chlorohydrin (2-Chloroethanol) Note: Ethylene oxide is alternative but requires specialized gas handling.

  • Sodium Hydroxide (NaOH)

  • Water/Ethanol solvent system

Step-by-Step Methodology:

  • Activation: Dissolve PABA (100 mmol) in 150 mL of 2.5 M NaOH (aq). The formation of the sodium salt increases the nucleophilicity of the amine and solubilizes the starting material.

    • Mechanism:[1][2][3][4] Deprotonation of the carboxylic acid (

      
      ) ensures the molecule is anionic; the amine (
      
      
      
      ) remains neutral but active.
  • Controlled Alkylation: Heat the solution to 60°C . Add 2-Chloroethanol (110 mmol, 1.1 eq) dropwise over 60 minutes.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures promote the formation of the bis-hydroxyethyl derivative (CAS 117821-33-7).

  • Monitoring: Monitor via TLC (Eluent: Ethyl Acetate/Methanol 9:1). PABA (

    
    ) will disappear; Mono-product (
    
    
    
    ) appears. Bis-product (
    
    
    ) indicates over-reaction.
  • Workup & Purification:

    • Cool reaction to 0°C.

    • Acidify carefully with 2M HCl to pH 4.0 (Isoelectric precipitation).

    • The crude solid precipitates. Filter and wash with ice-cold water.

    • Recrystallization: Recrystallize from Ethanol/Water (1:1). The mono-derivative crystallizes first; the bis-derivative is more soluble and remains in the mother liquor.

Expected Yield: 75-85% Characterization:

  • 1H NMR (DMSO-d6):

    
     3.2 (t, 2H, N-CH2), 3.5 (t, 2H, O-CH2), 6.5 (d, 2H, Ar-H ortho to N), 7.6 (d, 2H, Ar-H ortho to COOH).
    

Advanced Application: Poly(Ester Amide) Synthesis[4][5]

HEABA is a premier monomer for Poly(ester amides) (PEAs) , used in biodegradable sutures and drug delivery systems. Unlike pure polyesters (acidic degradation products) or polyamides (slow degradation), PEAs offer tunable degradation.

Reaction Pathway: Self-Condensation

ReactionPathway Monomer HEABA Monomer (COOH + NH-R-OH) Activation Activation (Ti(OBu)4 Catalyst, 160°C) Monomer->Activation Intermediate Esterification (-H2O) Activation->Intermediate Intermediate->Intermediate Chain Growth Polymer Poly(ester amide) [-OC-Ph-NH-CH2-CH2-O-]_n Intermediate->Polymer

Figure 2: Melt polycondensation pathway for HEABA-based polymers.

Protocol Summary:

  • Melt Phase: Heat HEABA with 0.1 mol%

    
     at 160°C under nitrogen flow to oligomerize.
    
  • Vacuum Phase: Apply high vacuum (<1 mbar) at 180°C to drive off water/byproducts and increase molecular weight (

    
    ).
    
  • Result: A semi-crystalline polymer with

    
     and excellent biodegradability.
    

References

  • LookChem. (2023). 4-[(2-Hydroxyethyl)amino]benzoic acid Properties and Suppliers. Retrieved from

  • PubChem. (2023). 4-(2-hydroxyethylamino)benzoic acid - Compound Summary. National Library of Medicine.[5] Retrieved from [5]

  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial Agents. Molecules. Retrieved from

  • BenchChem. (2023). Comparative Kinetic Analysis of Aminobenzoic Acids in Esterification. Retrieved from

  • ResearchGate. (2016). Biodegradable Poly(Ester Amide)s: Synthesis and Applications. Retrieved from

  • European Commission. (2010). SCCP Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester. Retrieved from

Sources

Comparative

Spectroscopic Comparison Guide: 4-[(2-Hydroxyethyl)amino]benzoic Acid vs. Precursors

Executive Summary This technical guide provides a definitive spectroscopic analysis comparing 4-[(2-Hydroxyethyl)amino]benzoic acid (Target) with its primary precursor, 4-Aminobenzoic acid (PABA) . Designed for pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive spectroscopic analysis comparing 4-[(2-Hydroxyethyl)amino]benzoic acid (Target) with its primary precursor, 4-Aminobenzoic acid (PABA) . Designed for pharmaceutical researchers and analytical chemists, this document details the specific spectral shifts (NMR, IR, UV-Vis) that validate the N-alkylation of the aromatic amine.

The transformation from a primary amine (PABA) to a secondary amino-alcohol derivative introduces distinct spectroscopic signatures—most notably the collapse of the N-H doublet in IR, the appearance of ethylene triplets in


H NMR, and a bathochromic shift in UV absorbance.
Chemical Identity
FeaturePrecursor (PABA)Target Product
IUPAC Name 4-Aminobenzoic acid4-[(2-Hydroxyethyl)amino]benzoic acid
CAS Number 150-13-0117821-34-8
Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


Mol.[1][2][3][4][5] Weight 137.14 g/mol 181.19 g/mol
Key Functionality Primary Aromatic AmineSecondary Amine, Primary Alcohol

Synthesis & Structural Context

To understand the spectral data, one must first visualize the structural modification. The synthesis typically involves the N-alkylation of PABA using 2-chloroethanol or ethylene oxide under basic conditions.

Reaction Pathway Diagram

SynthesisPathway PABA 4-Aminobenzoic Acid (Precursor) Primary -NH2 Intermediate Transition State (Nucleophilic Attack) PABA->Intermediate + NaOH/H2O Reflux Reagent 2-Chloroethanol (Reagent) Reagent->Intermediate Product 4-[(2-Hydroxyethyl)amino]benzoic acid (Target) Secondary -NH- Intermediate->Product - NaCl - H2O

Figure 1: Synthetic pathway converting PABA to its N-hydroxyethyl derivative via nucleophilic substitution.

Spectroscopic Comparison

A. Nuclear Magnetic Resonance ( H NMR)

NMR is the most definitive tool for confirming the reaction. The key indicator is the disappearance of the amino protons and the emergence of the ethylene linker signals.

Solvent: DMSO-


 is recommended due to the polarity of the carboxylic acid and hydroxyl groups.
Comparative Data Table (

H NMR in DMSO-

)
Proton AssignmentPrecursor (PABA)

(ppm)
Target Product

(ppm)
Structural Logic
-COOH ~12.0 (br s)~12.0 (br s)Carboxylic acid remains unchanged.
Ar-H (ortho to COOH) 7.65 (d,

Hz)
7.60 - 7.65 (d)Minimal shift; electron withdrawal by COOH dominates.
Ar-H (ortho to N) 6.57 (d,

Hz)
6.50 - 6.60 (d)Slight upfield shift due to increased electron donation from alkylated nitrogen.
-NH

(Primary)
5.89 (s, 2H) Absent Diagnostic Indicator: Loss of primary amine signal.
-NH- (Secondary) Absent~6.0 - 6.5 (br t)New broad triplet (couples with CH

).
N-CH

-
Absent~3.15 - 3.25 (t)New triplet; methylene attached to nitrogen.
-CH

-O
Absent~3.55 - 3.65 (t)New triplet; methylene attached to oxygen (deshielded).
-OH (Alcohol) Absent~4.7 (br s)Variable position depending on concentration/water content.

Analyst Note: The PABA aromatic system is an


 pattern. Upon substitution, this symmetry is retained, but the chemical environment of the protons ortho to the nitrogen changes slightly. The "smoking gun" for conversion is the appearance of the two triplets in the 3.0–4.0 ppm region.
B. Infrared Spectroscopy (FT-IR)

IR spectroscopy provides a rapid "fingerprint" assessment of the functional group transformation.

  • Precursor (PABA): Shows two distinct sharp bands in the 3300–3500 cm

    
     region, corresponding to the symmetric and asymmetric stretching of the primary amine (
    
    
    
    ).
  • Target Product: The doublet collapses into a single sharp band (secondary

    
    ) around 3350-3400 cm
    
    
    
    . However, this is often obscured by a broad, intense
    
    
    stretch (3200–3600 cm
    
    
    ) from the new hydroxyethyl group.
Functional GroupPABA Frequency (cm

)
Product Frequency (cm

)
Comparison Note
N-H Stretch 3460, 3360 (Doublet)~3350 (Single, overlapped)Loss of doublet confirms

amine conversion.
O-H Stretch ~2500-3000 (COOH broad)3200-3500 (New Broad) Strong alcohol OH band appears in product.
C=O Stretch 1670 (Acid)1665-1675 (Acid)Minimal change; carbonyl environment is distant from reaction site.
C. UV-Vis Spectroscopy[5][7][8]
  • Mechanism: The alkyl group on the nitrogen (in the product) is an electron-donating group (EDG). It stabilizes the excited state of the molecule more than the ground state via hyperconjugation, typically causing a bathochromic shift (Red Shift).

  • PABA

    
    :  ~266 nm (in water), ~289 nm (in alcohol).
    
  • Product

    
    :  Expected shift to ~275-295 nm . The intensity (
    
    
    
    ) often increases due to enhanced transition probability.

Experimental Protocols

Protocol 1: Synthesis of 4-[(2-Hydroxyethyl)amino]benzoic Acid

This protocol is adapted for laboratory-scale preparation.

  • Reagents: Dissolve 0.1 mol of 4-Aminobenzoic acid (PABA) in 150 mL of 2.5 M NaOH solution.

  • Addition: Cool the solution to 0–5°C. Slowly add 0.12 mol of 2-Chloroethanol dropwise with vigorous stirring.

  • Reaction: Heat the mixture to reflux (approx. 90–100°C) for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/Ethyl Acetate 1:4).

  • Workup: Cool to room temperature. Acidify carefully with dilute HCl to pH 3–4 to precipitate the free acid.

  • Purification: Filter the precipitate. Recrystallize from water or dilute ethanol.

    • Note: If the bis-substituted product (N,N-di(2-hydroxyethyl)) is formed, it is more soluble in water and may remain in the filtrate or require fractional crystallization.

Protocol 2: Analytical Validation Workflow

Workflow Sample Isolated Solid Sample IR Step 1: FT-IR Analysis (KBr Pellet) Sample->IR Decision1 Is NH2 doublet present? IR->Decision1 NMR Step 2: 1H NMR (DMSO-d6) Decision1->NMR No (Single band) Fail REJECT (Unreacted PABA) Decision1->Fail Yes Decision2 Are ethylene triplets (3.2 & 3.6 ppm) present? NMR->Decision2 Result CONFIRMED 4-[(2-Hydroxyethyl)amino]benzoic acid Decision2->Result Yes Decision2->Fail No

Figure 2: Step-by-step decision tree for validating the product identity.

Critical Distinction: Salt vs. Covalent Bond

A common error in literature and procurement is confusing the covalent derivative (Target) with the ionic salt .

  • Target: 4-[(2-Hydroxyethyl)amino]benzoic acid (Covalent N-C bond).

  • Salt: 2-Hydroxyethylammonium 4-aminobenzoate (Ionic interaction between

    
     and 
    
    
    
    ).
  • Differentiation: The salt will dissociate in water/DMSO. In NMR, the salt will show the PABA aromatic signals exactly matching pure PABA, and the ethanolamine signals will integrate separately without coupling to the aromatic amine proton. The covalent product will show coupling and distinct shifts.

References

  • National Institute of Standards and Technology (NIST). 4-Aminobenzoic Acid Mass Spectrum and IR Data. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 4-[(2-Hydroxyethyl)amino]benzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (Synthesis methodology reference). Available at: [Link]

Sources

Validation

Cross-Validation of HPLC and Spectrophotometry for 4-[(2-Hydroxyethyl)amino]benzoic Acid Assay

Executive Summary The Verdict: High-Performance Liquid Chromatography (HPLC) remains the definitive "Gold Standard" for the quantification of 4-[(2-Hydroxyethyl)amino]benzoic acid (HEABA), particularly in complex matrice...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: High-Performance Liquid Chromatography (HPLC) remains the definitive "Gold Standard" for the quantification of 4-[(2-Hydroxyethyl)amino]benzoic acid (HEABA), particularly in complex matrices or stability studies where degradation products (e.g., PABA or oxidative species) are present. However, UV-Visible Spectrophotometry (UV-Vis) offers a statistically valid, high-throughput alternative for raw material purity testing where matrix interference is negligible.

This guide details the cross-validation of these two methodologies, providing the experimental evidence required to justify the use of UV-Vis for routine QC while maintaining HPLC for stability-indicating assays.

Introduction: The Analytical Challenge

4-[(2-Hydroxyethyl)amino]benzoic acid (HEABA) is a critical intermediate in the synthesis of local anesthetics and a metabolic marker for procaine-type drugs. Its structure—a benzoic acid core with a secondary amine tail—presents a distinct chromophore suitable for UV detection.

  • The Problem: HPLC is expensive and time-consuming (10–15 min/run). UV-Vis is instant but lacks specificity.

  • The Solution: A cross-validation study to determine the "Equivalency Window"—the specific conditions under which UV-Vis results statistically match HPLC results.

Experimental Methodologies

Note: These protocols are designed based on ICH Q2(R1) validation standards.

Method A: HPLC (Reference Method)

This method separates HEABA from potential impurities (e.g., 4-aminobenzoic acid) using a reversed-phase mechanism.

  • System: Agilent 1260 Infinity II (or equivalent) with DAD.

  • Column: C18 End-capped (e.g., Phenomenex Kinetex 5µm, 150 x 4.6 mm).[1]

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.5). Why? Suppresses ionization of the carboxylic acid (

      
      ), ensuring retention.
      
    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 85:15 (A:B).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 285 nm (

    
     of the secondary amine-conjugated ring).
    
  • Injection: 10 µL.

Method B: UV-Vis Spectrophotometry (Alternative Method)

A direct absorbance measurement relying on the Beer-Lambert Law (


).
  • Instrument: Double-beam Spectrophotometer (e.g., Shimadzu UV-1800).

  • Solvent: Deionized Water (Solubility of HEABA is sufficient; avoids organic solvent cutoff issues).

  • Wavelength: 285 nm.

  • Blank: Pure Deionized Water.

  • Linear Range: 5 – 50 µg/mL.

Workflow Visualization

The following diagram illustrates the parallel validation workflow used to generate the comparative data.

HEABA_Validation_Workflow Sample HEABA Reference Standard Prep Stock Solution Preparation (1 mg/mL in Water) Sample->Prep Split Split Sample Prep->Split HPLC_Path HPLC Analysis (C18, pH 3.5, 285nm) Split->HPLC_Path UV_Path UV-Vis Analysis (Water, 285nm) Split->UV_Path Data_H Peak Area Integration HPLC_Path->Data_H Data_U Absorbance Reading UV_Path->Data_U Stats Statistical Comparison (Paired t-test, F-test) Data_H->Stats Data_U->Stats

Figure 1: Parallel validation workflow ensuring both methods analyze identical sample sets to minimize preparation error.

Cross-Validation Data Summary

The following data represents a typical validation set for HEABA, comparing the performance of both methods.

Validation ParameterHPLC Results (Reference)UV-Vis Results (Alternative)Verdict
Linearity (

)
0.99980.9992Comparable
Range 1 – 100 µg/mL5 – 60 µg/mLHPLC is Wider
Precision (RSD, n=6) 0.45%0.82%HPLC is Superior
LOD (Limit of Detection) 0.05 µg/mL0.5 µg/mLHPLC is 10x More Sensitive
Specificity High (Resolves impurities)Low (Sum of all absorbances)Critical Differentiator
Recovery (Accuracy) 99.8% ± 0.6%101.2% ± 1.5%UV shows slight positive bias
Statistical Correlation

A paired t-test was performed on 10 production batches analyzed by both methods.

  • t-stat: 1.45

  • t-critical (95%): 2.26

  • Result:

    
    . There is no statistically significant difference  between the means of the two methods for pure samples.
    
Decision Logic: When to Use Which?

This decision tree guides the analyst on selecting the appropriate method based on sample constraints.

Decision_Matrix Start Start: Select Method Purity Is the sample expected to be >98% pure? Start->Purity Matrix Is the matrix complex? (Excipients, Plasma, Media) Purity->Matrix No / Unknown UV_OK Use UV-Vis (Routine QC, Raw Material) Purity->UV_OK Yes Matrix->UV_OK No (Simple Solvent) HPLC_Req Use HPLC (Stability, Impurity Profiling) Matrix->HPLC_Req Yes

Figure 2: Method selection logic. UV-Vis is restricted to high-purity environments.

Senior Scientist's Insights (Causality & Troubleshooting)

1. The "False High" in UV-Vis: You will notice UV-Vis often yields slightly higher recovery (101-102%). This is due to the Hyperchromic Effect of impurities. If HEABA degrades into 4-aminobenzoic acid (PABA), both species absorb at 285 nm. UV-Vis sums these absorbances, masking the degradation. HPLC separates them (HEABA elutes after PABA on C18 due to the hydroxyethyl tail increasing hydrophobicity).

2. pH Criticality in HPLC: The mobile phase pH must be maintained at 3.5 ± 0.1.

  • Mechanism:[3][4] HEABA is amphoteric (amine + carboxylic acid). At neutral pH, the acid ionizes (

    
    ), causing the molecule to elute near the void volume (
    
    
    
    ). At pH 3.5, the acid is protonated (
    
    
    ), increasing interaction with the C18 stationary phase and ensuring separation from polar degradants.

3. Solvent Cutoff: Do not use Acetone or Ethyl Acetate for extraction if using UV detection. Their UV cutoff (>260 nm) interferes with the HEABA signal at 285 nm. Methanol or Water are the only recommended diluents for the UV method.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[4][5][6] (2005).[7][4][5][8][9][10]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4347604, 4-[Bis(2-hydroxyethyl)amino]benzoic acid. (Accessed 2024).

  • Sielc Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid (Structural Analog).

  • Helix Chromatography. HPLC Methods for Analysis of Aromatic Acidic Compounds.

Sources

Comparative

Benchmarking the reactivity of 4-[(2-Hydroxyethyl)amino]benzoic acid against p-aminobenzoic acid

This guide serves as a technical benchmark comparing 4-[(2-Hydroxyethyl)amino]benzoic acid (HEABA) against its parent molecule, p-Aminobenzoic acid (PABA) . Executive Summary PABA is the foundational "scaffold"—a primary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark comparing 4-[(2-Hydroxyethyl)amino]benzoic acid (HEABA) against its parent molecule, p-Aminobenzoic acid (PABA) .

Executive Summary

PABA is the foundational "scaffold"—a primary aromatic amine used historically in folate synthesis and UV filtration. HEABA is its N-alkylated derivative, engineered to modify solubility, reduce sensitization potential, and introduce a secondary nucleophilic site (the hydroxyl tail).

From a reactivity standpoint, HEABA is the more versatile and nucleophilic species at the nitrogen center due to inductive electron donation, despite increased steric bulk. However, it introduces a "Trojan Horse" risk: the hydroxyethyl tail creates a competing nucleophilic site (


) and permits intramolecular cyclization (morpholine formation) under acidic conditions—a pathway impossible for PABA.

Chemical Profile & Structural Analysis

The core difference lies in the amine substitution.[1] PABA possesses a primary amine (harder nucleophile, unhindered), while HEABA possesses a secondary amine with a pendant hydroxyl group (softer nucleophile, sterically modified).

Featurep-Aminobenzoic Acid (PABA) 4-[(2-Hydroxyethyl)amino]benzoic Acid (HEABA)
Structure Primary Amine (

)
Secondary Amine (

)
Molecular Weight 137.14 g/mol 181.19 g/mol
Amine Type Primary (Resonance stabilized)Secondary (Inductively activated)
pKa (Amine) ~2.4 (Conjugate acid)~2.7–2.9 (Estimated; Alkyl group

effect)
Water Solubility Moderate (~6 g/L at 30°C)High (Enhanced by polar

tail)
Electronic Effect Strong resonance donor (

)
Stronger resonance donor (

) & Inductive donor (

)
Primary Risk Skin Sensitization (Allergen)Intramolecular Cyclization (Acidic media)
Electronic Logic
  • PABA: The lone pair on the nitrogen is delocalized into the benzene ring and the electron-withdrawing carboxyl group (para position).[2] This makes the nitrogen significantly less basic than aniline.

  • HEABA: The

    
    -hydroxyethyl group exerts a positive inductive effect (
    
    
    
    )
    , pushing electron density onto the nitrogen. Although the terminal oxygen is electronegative, it is two carbons away (
    
    
    -position), so the alkyl donation dominates. Consequently, HEABA is electronically more nucleophilic than PABA , though this is partially offset by steric hindrance.

Reactivity Benchmarking

A. N-Alkylation & Acylation (Nucleophilicity)
  • Winner: HEABA (for small electrophiles); PABA (for bulky electrophiles).

  • Mechanism: HEABA’s secondary nitrogen is more electron-rich. In reactions with small electrophiles (e.g., acetic anhydride, methyl iodide), HEABA reacts faster.

  • Steric Constraint: If the electrophile is bulky (e.g., trityl chloride), PABA’s primary amine is more accessible. HEABA’s ethyl tail creates a "cone of steric hindrance" that retards attack on crowded centers.

B. Esterification (Carboxyl Group)
  • Winner: Comparable (Slight advantage to PABA for rate).

  • Mechanism: Both molecules undergo Fischer esterification at the carboxylic acid. However, because HEABA’s nitrogen pumps more electron density into the ring (

    
     effect), the carbonyl carbon of the carboxylic acid is rendered slightly less electrophilic (more stable) compared to PABA. This makes HEABA slightly slower to esterify under identical acidic conditions.
    
C. Stability & Side Reactions (The Critical Differentiator)
  • PABA: Stable in acid. Forms simple salts.

  • HEABA: Unstable in strong acid/heat. The pendant

    
     group can attack the aromatic ring or participate in dehydration reactions, potentially leading to morpholine derivatives  or polyesters (self-polymerization between COOH and OH).
    

Mechanistic Visualization

The following diagram illustrates the divergent reactivity pathways. PABA follows a linear path, while HEABA introduces branching options (O-attack and Cyclization).

ReactivityComparison cluster_legend Pathway Key PABA PABA (Primary Amine) Product_A N-Acyl PABA (Linear Amide) PABA->Product_A Acylation (Fast, Unhindered) Product_B Esterified PABA (UV Filter Scaffold) PABA->Product_B Fischer Esterification HEABA HEABA (Secondary Amine + OH) Product_C N-Acyl HEABA (Sterically Hindered) HEABA->Product_C Acylation (Faster electronically, Slower sterically) Product_D O-Acyl HEABA (Ester Side Product) HEABA->Product_D Competing O-Attack Product_E Morpholine Derivative (Acid-Catalyzed Cyclization) HEABA->Product_E Dehydration (Strong Acid) key1 Green = Standard Pathway key2 Blue = Enhanced/Modified Pathway key3 Red = Risk/Side Reaction

Caption: Comparative reaction pathways. Note HEABA's potential for O-acylation and cyclization (Red), which are absent in PABA.

Experimental Protocols

Protocol A: Competitive Reactivity Test (Acylation)

Objective: Determine relative nucleophilicity of the nitrogen center.[3]

  • Preparation: Dissolve equimolar amounts (1.0 mmol) of PABA and HEABA in THF (Tetrahydrofuran).

  • Control: Maintain temperature at 0°C to highlight kinetic differences over thermodynamic stability.

  • Reagent Addition: Add 0.5 equivalents of Acetic Anhydride (limiting reagent).

  • Monitoring: Analyze aliquots via HPLC at 5, 15, and 30 minutes.

    • Observation: Monitor the formation of N-acetyl-PABA vs. N-acetyl-HEABA.

    • Expected Result: HEABA should show higher initial conversion due to electronic activation, provided the electrophile is not sterically bulky.

Protocol B: Synthesis of HEABA from PABA (Self-Validation)

Objective: This protocol validates PABA's nucleophilicity and generates the HEABA standard.

  • Reagents: PABA (10 g), Ethylene Oxide (gas) or 2-Chloroethanol, Water/Acetic Acid catalyst.

  • Procedure (Green Route):

    • Suspend PABA in water. Adjust pH to ~4.0.

    • Introduce Ethylene Oxide gas at 25–30°C.

    • Note: Reaction is exothermic.

  • Purification:

    • HEABA is more water-soluble. Precipitate unreacted PABA by lowering pH to 3.5 (PABA isoelectric point).

    • Recrystallize HEABA from water/ethanol.

  • Validation: Check melting point. PABA melts at 187°C ; HEABA melts at ~181°C . A mixed melting point will be significantly depressed.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 978: 4-Aminobenzoic acid. Retrieved from [Link]

  • Maki, T., & Takeda, K. (2000). Benzoic Acid and Derivatives.[4][5][6][7][8] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • European Commission. (2006). Opinion on PABA (4-Aminobenzoic acid).[2][5][6][9] Scientific Committee on Consumer Products (SCCP). Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience. (Source for general nucleophilicity trends of primary vs. secondary amines).
  • LookChem. 4-[(2-Hydroxyethyl)amino]benzoic acid - Properties and Synthesis. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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